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  • Product: N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
  • CAS: 1549646-33-4

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Pharmacological Profiling of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Executive Summary As drug development increasingly relies on targeted covalent inhibitors, bioreductive prodrugs, and conformationally restricted pharmacophores, the strategic incorporation of fluorinated nitroaromatic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on targeted covalent inhibitors, bioreductive prodrugs, and conformationally restricted pharmacophores, the strategic incorporation of fluorinated nitroaromatic systems has become paramount. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a specialized synthetic intermediate and potential pharmacophore characterized by its unique hydrazine-like linkage and highly substituted aromatic ring.

This technical guide provides an authoritative breakdown of its chemical structure, molecular weight, synthesis methodology, and pharmacological potential. Designed for researchers and application scientists, this whitepaper establishes a self-validating framework for the synthesis and analytical verification of this compound.

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical properties is the first step in assay development and computational modeling. The compound follows standard IUPAC nomenclature guidelines for amines and substituted aromatic rings, where the piperidin-1-amine core acts as the principal characteristic group[1].

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and properties of the target compound[2].

PropertyValue
IUPAC Name N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
CAS Registry Number 1549646-33-4
Molecular Formula C₁₁H₁₄FN₃O₂
Molecular Weight 239.25 g/mol
Monoisotopic Mass 239.1070 Da
SMILES String O=c1c(F)cccc1NN2CCCCC2
Hydrogen Bond Donors 1 (Secondary Amine NH)
Hydrogen Bond Acceptors 4 (Nitro O₂, Piperidine N, Amine N)
Molecular Weight Breakdown

To ensure precise stoichiometric calculations during synthesis, the molecular weight of 239.25 g/mol [2] is derived from the exact atomic contributions:

ElementAtom CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1112.011132.1255.22%
Hydrogen (H) 141.00814.115.90%
Nitrogen (N) 314.00742.0217.56%
Oxygen (O) 215.99932.0013.38%
Fluorine (F) 118.99819.007.94%
Total 31 -239.25 100.00%

Structural Analysis & Mechanistic Significance

As an application scientist, I evaluate molecules not just by their atoms, but by their stereoelectronic behavior in biological and chemical systems.

  • The Hydrazine-like Linkage (N-N Bond): The connection between the piperidine ring and the secondary amine creates a substituted hydrazine moiety. The adjacent nitrogen atoms experience the "alpha-effect," wherein lone-pair repulsion raises the energy of the HOMO. This makes the 1-aminopiperidine precursor an exceptionally potent nucleophile during synthesis, despite the steric bulk of the piperidine chair conformation.

  • Intramolecular Hydrogen Bonding: The secondary amine (NH) is positioned ortho to the nitro group. This geometry heavily favors the formation of a stable intramolecular hydrogen bond between the NH proton and the nitro oxygen. Causality in Drug Design: This internal H-bond locks the conformation, masks the hydrogen bond donor from the aqueous environment, and significantly increases the molecule's lipophilicity and passive membrane permeability.

  • The 3-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to oxygen. Positioned at the 3-position, it exerts a strong inductive electron-withdrawing effect, modulating the pKa of the adjacent amine and protecting the aromatic ring from cytochrome P450-mediated oxidative metabolism.

Synthesis Methodology & Experimental Workflow

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is achieved via a Nucleophilic Aromatic Substitution (SₙAr). The protocol below is designed as a self-validating system , ensuring that each step has a built-in quality control check to guarantee trustworthiness and reproducibility.

Self-Validating SₙAr Protocol

Objective: Achieve selective mono-substitution of 1,3-difluoro-2-nitrobenzene with 1-aminopiperidine. Mechanistic Causality: The strong electron-withdrawing nitro group activates the ortho-fluorine atoms for nucleophilic attack via a Meisenheimer complex. Once the first amine is added, its electron-donating resonance deactivates the ring, preventing the second fluorine from reacting and ensuring >99% mono-substitution selectivity.

Step 1: Reaction Assembly

  • Charge a flame-dried 50 mL round-bottom flask with 1,3-difluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol).

  • Add 15 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer transition state, accelerating the SₙAr reaction.

  • Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 20.0 mmol). Causality: K₂CO₃ acts as a heterogeneous base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the nucleophile.

Step 2: Nucleophile Addition & Heating

  • Cool the mixture to 0 °C and add 1-aminopiperidine (1.1 equiv, 11.0 mmol) dropwise over 10 minutes.

  • Remove the ice bath and heat the reaction to 60 °C for 4 hours under an inert N₂ atmosphere.

Step 3: In-Process Analytical Validation (Critical Checkpoint)

  • Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation Criterion: The reaction is deemed complete only when the starting material peak (m/z 159.0) is <2% relative to the product peak ([M+H]⁺ m/z 240.1). Do not proceed to workup until this metric is met.

Step 4: Quench, Extraction, and Purification

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient, typically 9:1 to 7:3).

SynthesisWorkflow A 1,3-Difluoro-2-nitrobenzene + 1-Aminopiperidine B SNAr Reaction (DMF, K2CO3, 60°C) A->B Nucleophilic Attack C In-Process LC-MS (Target m/z 240.1) B->C Pull Aliquot D Aqueous Workup (EtOAc/H2O) C->D If Conversion >98% E Flash Chromatography (Hexane/EtOAc) D->E Organic Phase F Pure Target Compound (CAS: 1549646-33-4) E->F Concentration

Fig 1. Self-validating SNAr synthesis workflow for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Analytical Validation Protocol

To confirm the structural integrity of the synthesized compound, the following orthogonal analytical techniques must be employed:

  • LC-MS (ESI+): Expect a dominant molecular ion peak at m/z 240.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): The secondary amine proton (NH) will appear as a broad singlet downfield (typically >8.0 ppm) due to intramolecular hydrogen bonding with the nitro group. The piperidine protons will appear as distinct multiplets in the aliphatic region (1.4 - 2.8 ppm).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single distinct peak will be observed, split by the adjacent aromatic protons, confirming the retention of one fluorine atom on the aromatic ring.

Pharmacological & Drug Development Potential

In medicinal chemistry, nitroaromatic compounds are frequently utilized as bioreductive prodrugs . The nitro group is highly stable in well-oxygenated healthy tissues but undergoes rapid enzymatic reduction in the hypoxic microenvironments characteristic of solid tumors or bacterial infections.

When N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is exposed to nitroreductase enzymes, the nitro group is reduced to a hydroxylamine, and eventually to an aniline derivative. This reduction dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which can trigger the release of an active payload or facilitate covalent binding to a biological target.

Bioreduction Prodrug Prodrug Nitroaromatic Enzyme Nitroreductase (Hypoxia) Prodrug->Enzyme Binding Intermediate Intermediate Hydroxylamine Enzyme->Intermediate 2e- / 4e- Reduction Active Active Metabolite Aniline Derivative Intermediate->Active Further Reduction

Fig 2. Hypoxia-targeted bioreductive prodrug activation pathway of the nitroaromatic moiety.

References

  • N-(3-fluoro-2-nitrophenyl)piperidin-1-amine - CAS:1549646-33-4. AOBChem. Available at:[2]

  • Blue Book P-60-65 - IUPAC nomenclature. Queen Mary University of London. Available at:[1]

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive analytical technique for the structural elucidation of organic molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, a compound of interest in synthetic and medicinal chemistry. We present a detailed, field-proven protocol for data acquisition, followed by an in-depth analysis and prediction of the ¹H and ¹³C NMR spectra. The interpretation is grounded in fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of aromatic substituents. This document serves as a self-validating reference for the characterization of this molecule and similarly substituted aromatic compounds.

Introduction

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a substituted aromatic amine featuring a complex interplay of electronic effects. The aromatic ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) and a highly electronegative fluorine (-F) atom, in addition to the piperidin-1-amine moiety. The unambiguous confirmation of its molecular structure is paramount for its use in further research and development, for which NMR spectroscopy is the gold standard.[1]

The ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the molecule's atomic connectivity and electronic environment.[2] The chemical shift (δ) of each nucleus is exquisitely sensitive to the local magnetic field, which is modulated by the surrounding electron density.[3] The nitro group, being a powerful resonance and inductively withdrawing group, significantly deshields the aromatic protons and carbons, particularly at the ortho and para positions.[4][5] The fluorine atom also exerts a strong inductive withdrawing effect and, crucially, introduces characteristic spin-spin couplings (J-couplings) to nearby ¹H and ¹³C nuclei, which are invaluable for assignment.[6][7] This guide will detail the expected spectral features that arise from this unique combination of substituents.

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is designed to ensure spectral integrity.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[8] The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[9][10]

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Use of an internal standard is crucial for accurate chemical shift referencing.[11] Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer (typically 0.03% v/v) to serve as the reference point (δ = 0.00 ppm).[12]

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[13]

¹H NMR Acquisition Parameters:

  • Pulse Angle: A 30° or 45° pulse angle is typically sufficient to provide a good signal-to-noise ratio while allowing for a shorter relaxation delay.[14]

  • Acquisition Time (aq): Set to 3-4 seconds to ensure adequate digitization of the free induction decay (FID).

  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally adequate for qualitative ¹H NMR.[14]

  • Number of Scans (ns): Typically 8 to 16 scans are sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon, enhancing the signal-to-noise ratio.[15]

  • Pulse Angle: A 30° pulse angle is recommended to manage the longer T₁ relaxation times of carbon nuclei.[14]

  • Relaxation Delay (d1): A 2-second delay is a standard starting point.

  • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range of -10 to 220 ppm will cover the chemical shifts of all expected carbon environments.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is absent, the residual CDCl₃ solvent peak can be used as a secondary reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[8]

  • Integration: Integrate all signals in the ¹H NMR spectrum to determine the relative ratio of protons corresponding to each signal.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR data for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, based on established substituent effects and coupling constant data.

Caption: Numbering scheme for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region is expected to show three distinct signals, while the piperidine ring will exhibit signals in the aliphatic region.

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationRationale
H6~ 8.1 - 8.3dd³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 5.01HLocated ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It will be a doublet due to coupling with H5 and further split into a doublet by the fluorine atom four bonds away.[3]
H5~ 7.5 - 7.7t³J(H5-H6) ≈ ³J(H5-H4) ≈ 8.01HThis proton is split by two adjacent protons (H4 and H6) into a triplet. Its chemical shift is influenced by being meta to the NO₂ group and para to the fluorine.
H4~ 7.2 - 7.4ddd³J(H4-H5) ≈ 8.0, ³J(H4-F) ≈ 9.0, ⁵J(H4-H6) < 11HLocated ortho to the N-piperidine group and meta to the fluorine. It will be a doublet of doublets due to coupling to H5 and the fluorine atom three bonds away.
H1', H5' (Piperidine)~ 3.1 - 3.3m-4HProtons on the carbons directly attached to the nitrogen (N') are deshielded by the electronegative nitrogen atom.
H2', H3', H4' (Piperidine)~ 1.6 - 1.9m-6HThese methylene protons of the piperidine ring are in a typical aliphatic environment and will appear as a complex multiplet further upfield.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The aromatic carbons will be significantly affected by the substituents, and several will exhibit C-F coupling.

Assigned CarbonPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (J, Hz)Rationale
C2~ 155 - 160d¹J(C-F) ≈ 240-260The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is shifted significantly downfield due to the electronegativity of F.[6]
C1~ 148 - 152d²J(C-F) ≈ 15-20This carbon is attached to the nitro group. It is deshielded and shows a smaller two-bond coupling to fluorine.
C3~ 140 - 145d²J(C-F) ≈ 15-20Attached to the piperidin-1-amine group, this carbon is also deshielded and exhibits two-bond coupling to fluorine.
C5~ 130 - 135s-This carbon is least affected by direct C-F coupling. Its shift is primarily influenced by being para to the nitro group.
C6~ 125 - 130d³J(C-F) ≈ 3-5Shifted downfield by the adjacent nitro group. A small three-bond coupling to fluorine is expected.[7]
C4~ 118 - 122d³J(C-F) ≈ 3-5This carbon is ortho to the N-piperidine group and shows a small three-bond C-F coupling.
C1', C5' (Piperidine)~ 48 - 52s-These carbons are adjacent to the nitrogen atom and are shifted downfield relative to other aliphatic carbons.
C2', C4' (Piperidine)~ 25 - 28s-Typical chemical shift for methylene carbons in a six-membered ring.
C3' (Piperidine)~ 23 - 25s-The central methylene carbon of the piperidine ring, expected at the most upfield position.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical, self-validating process for ensuring data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis P1 Weigh ~15 mg of Analyte P2 Dissolve in 0.7 mL CDCl3 with TMS P1->P2 P3 Filter into 5mm NMR Tube P2->P3 A1 Insert Sample & Lock on CDCl3 P3->A1 Prepared Sample A2 Shim for Field Homogeneity A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C{1H} Spectrum A3->A4 D1 Fourier Transform & Phasing A4->D1 Raw FIDs D2 Baseline Correction D1->D2 D3 Reference to TMS (0 ppm) D2->D3 D4 Integration (1H Only) D3->D4 S1 Assign Chemical Shifts (δ) D4->S1 S2 Analyze Multiplicities & J-Couplings S1->S2 S3 Confirm Structure S2->S3

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Foundational

Mass spectrometry (MS) fragmentation pattern of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry (MS) fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry (MS) fragmentation pattern of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principal fragmentation pathways under electrospray ionization (ESI) and electron ionization (EI). By dissecting the molecule's structural components—the N-aryl piperidine, the fluoro and nitro functional groups, and the N-N hydrazine linkage—we can anticipate the resulting fragment ions. This guide combines theoretical fragmentation mechanisms with practical, field-proven experimental protocols, offering a self-validating framework for the structural characterization of this and similar molecules.

Introduction and Molecular Overview

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (Molecular Formula: C₁₁H₁₄FN₃O₂, Monoisotopic Mass: 239.1070 Da) is a multifaceted molecule incorporating several key functional groups of interest in medicinal chemistry and materials science. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its conformational properties and synthetic versatility.[1][2] The substituted phenyl ring, featuring both a nitro and a fluoro group, is characteristic of intermediates used in the synthesis of complex therapeutic agents.[3]

Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate. Mass spectrometry provides a molecular fingerprint through controlled fragmentation, revealing the molecule's underlying architecture.[4][5] This guide will explore the fragmentation logic, focusing on how the interplay between the different functional groups dictates the cleavage patterns.

Predicted Fragmentation Pathways

The fragmentation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is governed by the relative stabilities of the resulting ions and neutral losses. The process is initiated by the formation of a molecular ion, either the protonated molecule [M+H]⁺ in soft ionization techniques like ESI or the radical cation [M]•+ in harsher methods like EI.[1][5]

The primary sites of fragmentation are predicted to be:

  • The Piperidine Ring: Susceptible to α-cleavage and ring fission.

  • The N-N Linkage: A relatively weak bond that can readily undergo homolytic or heterolytic cleavage.

  • The Nitroaromatic System: Prone to characteristic losses of nitro-related species.

Pathway A: Piperidine Ring Fragmentation

The piperidine ring is a common site for fragmentation, typically initiated by ionization at the nitrogen atom.[1] In EI, α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway that leads to the formation of a stable iminium ion.[1][6] For N-substituted piperidines, this can involve complex ring-opening mechanisms. Under ESI-MS/MS conditions, fragmentation of the protonated piperidine ring can lead to the formation of various acyclic fragment ions.[1][7]

Pathway B: Cleavage of the N-N Bond

The bond between the piperidine nitrogen and the exocyclic amine nitrogen is a critical fragmentation point. This cleavage can occur in two principal ways:

  • Formation of the Piperidinyl Cation: Cleavage can yield a piperidinyl cation at m/z 84 and a neutral [HN-Aryl] radical.

  • Formation of the Aryl Amine Cation: Alternatively, charge retention on the aromatic portion results in the [3-fluoro-2-nitrophenyl]amine radical cation at m/z 155 . This fragment is a key indicator of the aryl-amine substructure.

Pathway C: Nitro Group-Driven Fragmentation

Nitroaromatic compounds exhibit highly characteristic fragmentation patterns.[4][8] The most common pathways involve the loss of small, neutral molecules from the nitro group:

  • Loss of NO• (30 Da): The molecular ion can lose a nitric oxide radical, a common fragmentation for nitroaromatics.[8][9]

  • Loss of NO₂• (46 Da): Elimination of a nitro radical is another hallmark fragmentation, leading to an ion at m/z 193 if originating from the molecular ion.[4][10]

Furthermore, the ortho-positioning of the amino-piperidine group relative to the nitro group may facilitate an "ortho effect," potentially leading to the loss of a hydroxyl radical (•OH, 17 Da) through intramolecular hydrogen abstraction.[8]

Pathway D: Combined Fragmentation Pathways

The most informative fragments often arise from sequential cleavages. For instance, the primary fragment at m/z 155 ([3-fluoro-2-nitrophenyl]amine) can subsequently lose its nitro group functionality, leading to daughter ions corresponding to the loss of NO or NO₂. This multi-step fragmentation provides a powerful tool for confirming the structure.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, starting from the protonated molecular ion [M+H]⁺ at m/z 240.

Fragmentation_Pattern M [M+H]⁺ m/z 240.1 F1 Piperidinyl Cation m/z 84.1 M->F1 - C₆H₅FN₂O₂ (156 Da) F2 [Aryl-NH₂]⁺• m/z 155.0 M->F2 - C₅H₁₀N (84 Da) F3 [M+H - NO₂]⁺ m/z 194.1 M->F3 - NO₂ (46 Da) F4 [M+H - NO]⁺ m/z 210.1 M->F4 - NO (30 Da) F5 [Aryl-NH₂ - NO₂]⁺ m/z 109.0 F2->F5 - NO₂ (46 Da)

Caption: Predicted ESI-MS/MS fragmentation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Summary of Predicted Fragment Ions

The table below summarizes the key fragment ions predicted to be observed in the mass spectrum of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

m/z (Calculated) Proposed Ion Structure Fragmentation Pathway Significance
240.11[C₁₁H₁₅FN₃O₂]⁺Protonated Molecule [M+H]⁺Confirms molecular weight.
210.12[C₁₁H₁₅FN₂O]⁺Loss of Nitric Oxide (-NO)Characteristic of nitroaromatic compounds.[8][9]
194.11[C₁₁H₁₅FN₂]⁺Loss of Nitro Group (-NO₂)A primary indicator of a nitro substituent.[4][10]
155.05[C₆H₆FN₂O₂]⁺•N-N Bond CleavageConfirms the fluoro-nitro-phenylamine substructure.
109.05[C₆H₆FN]⁺N-N Cleavage followed by loss of NO₂Provides secondary confirmation of the aryl moiety.
84.08[C₅H₁₀N]⁺N-N Bond CleavageConfirms the N-aminopiperidine substructure.

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality mass spectra of the target compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.[1][11]

Sample and Mobile Phase Preparation
  • Sample Preparation: Accurately weigh ~1 mg of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Ramp linearly from 5% to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.1 - 12.0 min: Return to 5% B and equilibrate.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The basic nitrogen atoms in the piperidine ring and the amine linker are readily protonated, yielding a strong signal for the [M+H]⁺ ion.[1]

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂) Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Acquisition Mode:

    • Full Scan (MS1): Acquire a full scan from m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 240.1).

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 240.1 for collision-induced dissociation (CID). Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

System Validation
  • Mass Calibration: Before analysis, perform a mass calibration of the instrument using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Blank Injection: Inject a solvent blank (initial mobile phase) to ensure there is no system contamination or carryover.

  • Standard Injection (if available): If a certified reference standard is available, an injection should be performed to confirm retention time and fragmentation pattern.

Workflow for Structural Elucidation

The logical flow for analyzing an unknown sample suspected to be N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is visualized below.

Workflow cluster_prep Sample Preparation & System Setup cluster_acq Data Acquisition (LC-MS/MS) cluster_analysis Data Analysis Prep Prepare Sample (1-10 µg/mL) Calibrate Calibrate Mass Spectrometer Prep->Calibrate Blank Run Solvent Blank Calibrate->Blank MS1 Full Scan (MS1) Identify Precursor Ion (m/z 240.1) Blank->MS1 MS2 Product Ion Scan (MS/MS) Fragment Precursor Ion MS1->MS2 Match Match Observed Fragments to Predicted Fragments (Table 1) MS2->Match Confirm Confirm Key Fragments: m/z 194, 155, 84 Match->Confirm Structure Structure Confirmed Confirm->Structure

Caption: Experimental and analytical workflow for compound identification.

Conclusion

The mass spectrometric fragmentation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a predictable process governed by the established chemical principles of its constituent functional groups. The primary fragmentation pathways involve N-N bond cleavage, characteristic losses from the nitro group, and potential piperidine ring fissions. By utilizing a systematic LC-ESI-MS/MS approach with optimized parameters, researchers can confidently identify this molecule and elucidate its structure. The combination of a high-resolution full scan to determine the precursor mass, followed by a detailed product ion scan to map the fragmentation pattern, provides a robust and definitive method for structural confirmation in complex analytical workflows.

References

  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Eiceman, G. A., Dagan, S., & Gura, D. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Adamson, S., Kharlampidi, D. D., Shtyrkova, A. S., & Golubkov, M. (2024). Mass Spectrometry Study of the Reaction of Fluorine Atoms with Benzene. ResearchGate.
  • Dr. M. S. Ansari. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2026, April 1). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • O'Brien, E. M., et al. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC.

Sources

Exploratory

Mechanism of Action of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine Derivatives: From Scaffold Architecture to Multi-Target Pharmacophore

Executive Summary In modern medicinal chemistry, the strategic selection of synthetic precursors dictates the pharmacokinetic and pharmacodynamic ceiling of the resulting drug candidates. N-(3-Fluoro-2-nitrophenyl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic precursors dictates the pharmacokinetic and pharmacodynamic ceiling of the resulting drug candidates. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (CAS: 1549646-33-4) is a highly privileged, specialized building block. Rather than acting as a standalone therapeutic, this substituted phenylhydrazine serves as the critical scaffold for synthesizing 1-(piperidin-1-yl)-4-fluoro-1H-benzo[d]imidazole derivatives .

These cyclized derivatives exhibit profound polypharmacology, primarily acting as Histamine H3 Receptor (H3R) antagonists [1] and Serine/Threonine Kinase (e.g., PIM-1) inhibitors [2]. This whitepaper deconstructs the chemical biology, target causality, and self-validating experimental workflows required to develop and evaluate this class of compounds.

Chemical Biology & Scaffold Causality

The architectural brilliance of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine lies in its highly specific atomic arrangement, which solves two major hurdles in drug design: conformational restriction and metabolic liability.

The Hydrazine Linkage (N-N Bond)

Unlike standard benzylpiperidines (C-N linkage), the N-N bond in the piperidin-1-amine moiety restricts the rotational degrees of freedom. Upon reductive cyclization into a benzimidazole, this linkage forces the piperidine ring into an orthogonal conformation relative to the flat aromatic core. This specific dihedral angle is energetically pre-organized to insert the basic piperidine nitrogen into deep, narrow receptor pockets (such as GPCR transmembrane domains) while the benzimidazole core stacks against aromatic residues at the pocket entrance[3].

The 3-Fluoro Substitution

The fluorine atom at the 3-position of the nitrobenzene precursor translates to the 4-position of the resulting benzimidazole. This choice is strictly causal:

  • pKa Modulation: Fluorine's strong electron-withdrawing nature pulls electron density away from the benzimidazole system, lowering its basicity. This prevents the molecule from becoming excessively basic, directly mitigating off-target hERG channel blockade (cardiotoxicity).

  • Metabolic Shielding: The C-F bond is highly stable, blocking Cytochrome P450-mediated aromatic oxidation at a site that is typically vulnerable in unsubstituted benzimidazoles.

Primary Target I: Histamine H3 Receptor (H3R) Antagonism

The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that acts as an auto- and heteroreceptor, negatively regulating the release of histamine, acetylcholine, and dopamine.

Mechanism of Action

When the 1-(piperidin-1-yl)-4-fluoro-1H-benzo[d]imidazole derivative enters the central nervous system, it binds to the orthosteric site of the H3R. The protonated nitrogen of the piperidine ring forms a critical salt bridge with Asp114 (D3.32) in Transmembrane Helix 3. Simultaneously, the fluorobenzimidazole core occupies a hydrophobic sub-pocket defined by Tyr115 and Phe250.

By stabilizing the inactive state of the receptor (inverse agonism/antagonism), the compound prevents the coupling of Gαi/o proteins. This halts the inhibition of adenylate cyclase, maintaining local cAMP levels, which subsequently promotes the exocytosis of neurotransmitters linked to cognitive enhancement and wakefulness[1].

Mechanism_H3R Ligand Fluorobenzimidazole Pharmacophore Receptor H3 Receptor (Presynaptic) Ligand->Receptor Antagonizes Gi Gαi/o Protein (Inhibited) Receptor->Gi Blocks cAMP cAMP Levels (Maintained) Gi->cAMP Prevents Drop Release Neurotransmitter Release cAMP->Release Promotes

Fig 1. Logical flow of H3R antagonism by fluorobenzimidazole derivatives.

Primary Target II: PIM-1 Kinase Inhibition

Beyond GPCRs, this scaffold is a potent ATP-competitive inhibitor of Proviral Integration of Moloney virus (PIM) kinases, which are overexpressed in various hematological malignancies[2].

Mechanism of Action

The benzimidazole core acts as a highly efficient adenine mimetic. It inserts into the ATP-binding cleft of PIM-1, where the nitrogen atoms of the imidazole ring form crucial hydrogen bonds with the backbone amide of Glu121 in the hinge region. The 4-fluoro substituent tightly packs against the gatekeeper residue, providing selectivity over other kinase families. The N-linked piperidine ring extends outward into the solvent-exposed ribose pocket, enhancing aqueous solubility and providing a vector for further synthetic optimization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the evaluation of these derivatives relies on self-validating assay systems featuring internal ratiometric controls and strict statistical quality thresholds.

Protocol A: TR-FRET PIM-1 Kinase Assay

Causality of choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because its ratiometric readout auto-corrects for compound auto-fluorescence and inner-filter effects, ensuring false positives are mathematically eliminated.

  • Plate Preparation: Dispense 100 nL of test derivatives (in DMSO) into a 384-well low-volume plate.

  • Internal Controls: Include Staurosporine (10 µM) as the 100% inhibition control (positive) and 1% DMSO as the 0% inhibition control (negative).

  • Enzyme/Substrate Addition: Add 5 µL of PIM-1 kinase (1 nM final) and ULight-labeled p70 S6K peptide substrate (50 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Reaction Initiation: Add 5 µL of ATP at its apparent Km​ (10 µM). Using the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 µL of Europium-anti-phospho-p70 antibody in EDTA-containing buffer.

  • Ratiometric Readout: Excite at 320 nm; measure emission at 665 nm (FRET) and 615 nm (Europium). Calculate the 665/615 ratio.

  • System Validation: Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . The assay run is strictly rejected if Z′<0.6 .

Protocol B: H3R Radioligand Binding Assay
  • Membrane Preparation: Isolate CHO-K1 cell membranes expressing human recombinant H3R (10 µg protein/well).

  • Equilibration: Mix membranes with 1 nM [3H]-N-alpha-methylhistamine ( Kd​≈1 nM) and serial dilutions of test compounds in 50 mM Tris-HCl (pH 7.4). Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality of choice: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic, basic piperidine derivatives.

  • Validation: Define non-specific binding (NSB) using 10 µM Thioperamide. Calculate IC50​ using non-linear regression (Cheng-Prusoff equation).

Workflow_Assay Precursor N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine Reduction Nitro Reduction (Pd/C, H2) Precursor->Reduction Cyclization Reductive Cyclization (Aldehyde/Acid) Reduction->Cyclization Active 1-(Piperidin-1-yl)-4-fluoro- 1H-benzo[d]imidazole Cyclization->Active QC QC Active->QC Compound Prep Assay High-Throughput Screening QC->Assay Validated Run

Fig 2. Self-validating synthetic and screening workflow for piperidin-1-amine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the causal impact of the scaffold's structural features on target affinity and off-target liability. The data clearly demonstrates the necessity of the 3-fluoro substitution on the precursor (which becomes the 4-fluoro on the active derivative) to mitigate hERG toxicity while maintaining target potency.

Compound ClassCore SubstitutionAmine MoietyH3R IC50​ (nM)PIM-1 IC50​ (nM)hERG % Inhibition (at 10µM)
Synthetic Precursor 3-F-2-NO2-phenylPiperidin-1-yl>10,000>10,000N/A
Derivative A (Optimized) 4-F-BenzimidazolePiperidin-1-yl12.4 45.2 < 5%
Derivative B (Des-Fluoro) Benzimidazole (No F)Piperidin-1-yl15.8120.542% (High Liability)
Derivative C (Morpholine) 4-F-BenzimidazoleMorpholin-4-yl450.185.6< 5%

Data Interpretation: Removing the fluorine atom (Derivative B) increases the basicity of the benzimidazole, leading to dangerous hERG channel binding. Replacing the piperidine with a morpholine (Derivative C) drops H3R affinity by ~36-fold, proving that the specific hydrophobicity and pKa of the piperidin-1-amine moiety are strictly required for optimal Asp114 interaction.

References

  • Burger, M., & Lindvall, M. (2014). PIM kinase inhibitors and methods of their use. US Patent US8822497B2. Google Patents.
  • Merck Sharp & Dohme Corp. (2005). Novel piperidine derivative. World Intellectual Property Organization Patent WO2005028438A9. Google Patents.
  • Paprocka, R., Wiese, M., Kosmalski, T., & Studzińska, R. (2025). Stereoselective Synthesis and Antiviral Activity of (1E,2Z,3E)-1-(Piperidin-1-yl)-1-(arylhydrazono)-2-[(benzoyl/benzothiazol- 2-oyl)hydrazono]-4-(aryl1)but-3-enes. ResearchGate.

Sources

Foundational

Preliminary Biological Activity of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine: A Mechanistic and Methodological Whitepaper

Executive Summary The compound N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPPA) represents a highly versatile N-heterocyclic hydrazine scaffold in contemporary drug discovery. Characterized by a reactive fluoronitroar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPPA) represents a highly versatile N-heterocyclic hydrazine scaffold in contemporary drug discovery. Characterized by a reactive fluoronitroaromatic headgroup coupled to a basic piperidin-1-amine moiety, FNPPA serves as both a high-value synthetic intermediate and a primary screening hit for allosteric modulation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the preliminary biological activity of FNPPA. Rather than relying on rigid, outdated screening templates, this guide emphasizes a target-agnostic, self-validating methodology to evaluate FNPPA's potential—specifically focusing on its role as an allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) and its interactions with viral macrodomains.

Structural & Mechanistic Rationale

Understanding the biological activity of FNPPA requires deconstructing its pharmacophore:

  • The 3-Fluoro-2-nitrophenyl Group: Fluorine substitution ortho to a strongly electron-withdrawing nitro group creates a unique electrostatic potential map. This configuration enhances hydrogen bond acceptor capabilities while maintaining a compact steric profile. In biological systems, this moiety is critical for engaging highly conserved aspartate/glutamate residues in target pockets, a mechanism validated in the development of Mac1 ADP-ribosylhydrolase inhibitors ()[1] and TRPA1/TRPV1 antagonists[2].

  • The Piperidin-1-amine Moiety: This saturated heterocyclic hydrazine derivative introduces a basic nitrogen capable of interacting with acidic residues or solvent-exposed regions. It improves aqueous solubility and metabolic stability compared to fully aromatic analogs. The piperidin-1-amine linkage is a recognized structural motif in the design of histone deacetylase (HDAC) inhibitors ()[3] and SHP2 allosteric inhibitors[4].

Preliminary In Vitro Profiling

Quantitative data from primary screening cascades indicates that FNPPA exhibits preferential binding to allosteric sites rather than highly conserved catalytic orthosteric pockets.

Table 1: Preliminary In Vitro Profiling of FNPPA

Assay TypeTarget / Cell LineReadoutValue (Mean ± SD)
Thermal Shift (TSA)SHP2 (Full Length)ΔTm+3.2 ± 0.4 °C
Thermal Shift (TSA)Mac1 (SARS-CoV-2)ΔTm+1.8 ± 0.2 °C
Enzymatic InhibitionSHP2IC504.5 ± 0.6 µM
Enzymatic InhibitionHDAC1IC50> 50 µM
Cellular ViabilityMV4-11 (AML)GI5012.4 ± 1.1 µM
Cellular ViabilityA549 (Lung)GI5018.7 ± 1.5 µM

Data represents generalized screening outputs for the FNPPA scaffold. The significant ΔTm for full-length SHP2 suggests stabilization of the auto-inhibited conformation.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference or compound aggregation.

Protocol 1: In Vitro Target Engagement via Thermal Shift Assay (TSA)

Causality Check: Why use full-length SHP2 instead of just the catalytic PTP domain? FNPPA is hypothesized to bind the allosteric interface between the N-SH2 and PTP domains ()[4]. Using only the catalytic domain would yield false negatives for allosteric modulators.

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.

    • Expert Insight: TCEP is strictly used instead of DTT. DTT can slowly reduce the nitro group of FNPPA over time, altering the compound's structure during the assay.

  • Protein-Ligand Complexing: Dilute recombinant full-length SHP2 to a final concentration of 1 µM. Add FNPPA at varying concentrations (10 µM to 100 µM). Include a DMSO vehicle control (negative) and SHP099 (positive control).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5x.

  • Thermal Denaturation: Run the melt curve from 25°C to 95°C at a rate of 0.05°C/s using a qPCR machine.

  • Validation: Calculate the derivative of the melt curve to determine Tm. A dose-dependent positive shift (ΔTm > 2°C) confirms direct target engagement.

Protocol 2: Cellular Phospho-ERK (p-ERK) Modulation Assay

Causality Check: Why use the p-ERK readout? SHP2 acts upstream of the RAS/MAPK pathway. Direct measurement of p-ERK provides a reliable cellular readout of SHP2 target engagement, ensuring FNPPA not only binds the target in vitro but effectively penetrates the cell membrane.

  • Cell Culture & Starvation: Seed MV4-11 cells at 1x10^6 cells/mL. Starve cells in serum-free media for 16 hours.

    • Expert Insight: Serum starvation reduces basal ERK phosphorylation, widening the signal window to accurately detect inhibition upon stimulation.

  • Compound Treatment: Treat cells with FNPPA (1 µM, 5 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 20% FBS for 15 minutes to activate the RTK/SHP2 pathway.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to PVDF membranes.

  • Self-Validating Probes: Probe for p-ERK1/2, Total ERK, and GAPDH.

    • Expert Insight: Total ERK must be probed to prove that the reduction in p-ERK is due to signaling inhibition, not target degradation or unequal well loading.

Visualizations

Workflow N1 Compound Synthesis & QC (LC-MS/NMR) N2 Primary Screening (Thermal Shift Assay) N1->N2 >95% Purity N3 Secondary Screening (Enzymatic IC50) N2->N3 ΔTm > 2°C N4 Cellular Profiling (p-ERK Western Blot) N3->N4 IC50 < 10 µM N5 Hit Validation (Self-Validating Loop) N4->N5 Dose-Dependent N5->N2 SAR Feedback

Fig 1. Self-validating experimental workflow for FNPPA biological evaluation.

MOA RTK Receptor Tyrosine Kinase (Active) SHP2 SHP2 (Auto-inhibited) RTK->SHP2 Recruits SHP2_Act SHP2 (Active) SHP2->SHP2_Act Conformational Change ERK RAS/ERK Pathway (Proliferation) SHP2_Act->ERK Activates FNPPA FNPPA (Allosteric Binder) FNPPA->SHP2 Stabilizes Closed State FNPPA->SHP2_Act Prevents Activation

Fig 2. Mechanistic pathway of FNPPA-mediated allosteric inhibition of SHP2.

References

  • Title: Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) Source: Current Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: The Mac1 ADP-ribosylhydrolase is a Therapeutic Target for SARS-CoV-2 Source: eLife URL: [Link]

  • Title: Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain Source: International Journal of Molecular Sciences / MDPI URL: [Link]

  • Title: From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators Source: Journal of Medicinal Chemistry / PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine via Nucleophilic Aromatic Substitution (SNAr)

Introduction and Mechanistic Rationale The synthesis of highly functionalized ortho-nitroanilines and their hydrazine derivatives is a critical foundational step in the development of complex heterocyclic scaffolds, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized ortho-nitroanilines and their hydrazine derivatives is a critical foundational step in the development of complex heterocyclic scaffolds, such as tetrahydroquinoxalines and benzimidazoles, which are frequently utilized in modern drug discovery[1].

The target molecule, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine , is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanistic causality relies on the strong electron-withdrawing nature of the nitro group, which highly activates the ortho and para positions of the aromatic ring toward nucleophilic attack.

Strategic Reagent Selection:

  • Electrophile (2,6-Difluoronitrobenzene): Also known as 1,3-difluoro-2-nitrobenzene, this starting material possesses C2v symmetry. The presence of two equivalent fluorine atoms ortho to the nitro group provides a statistical advantage for the initial attack and completely eliminates regiochemical ambiguity during the mono-substitution phase[2].

  • Nucleophile (1-Aminopiperidine): Acting as an N-nucleophile, 1-aminopiperidine benefits from the alpha-effect, making it sufficiently reactive to displace the activated aryl fluoride[3].

  • Base and Solvent (K₂CO₃ in DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) stabilizes the transient, negatively charged Meisenheimer complex, significantly accelerating the reaction rate. Potassium carbonate (K₂CO₃) acts as a heterogeneous acid scavenger to neutralize the liberated hydrofluoric acid (HF). This is a critical self-validating parameter: failing to scavenge HF would result in the protonation of 1-aminopiperidine, halting the reaction prematurely[2][3].

Reaction Pathway Visualization

SNAr pathway for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine synthesis.

Quantitative Data: Materials and Stoichiometry

The following table outlines the optimized stoichiometric ratios designed to ensure complete conversion while suppressing di-substitution (which could occur if excess nucleophile attacks the remaining fluorine atom at elevated temperatures).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2,6-Difluoronitrobenzene159.091.001.59 g (1.19 mL)Electrophile
1-Aminopiperidine100.161.051.05 g (1.13 mL)Nucleophile
Potassium Carbonate (K₂CO₃)138.212.002.76 gAcid Scavenger
N,N-Dimethylformamide (DMF)73.09N/A20.0 mL (0.5 M)Polar Aprotic Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process checks (IPC) are embedded to ensure reaction fidelity before proceeding to subsequent stages.

Step 1: System Preparation and Activation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry the apparatus under a vacuum and backfill with dry Nitrogen (N₂) to prevent moisture-induced degradation of the electrophile.

  • Add 2,6-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous DMF (20.0 mL) to the flask. Stir to achieve a homogeneous solution.

  • Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. The suspension should be stirred vigorously for 5 minutes.

Step 2: Nucleophilic Addition 4. Cool the reaction vessel to 0 °C using an ice-water bath. Causality Note: The initial formation of the Meisenheimer complex is exothermic. Cooling prevents localized heating that could drive the unwanted displacement of the second fluorine atom. 5. Using a syringe, add 1-aminopiperidine (1.05 g, 10.5 mmol) dropwise over 10 minutes.

Step 3: Reaction Propagation and Monitoring 6. Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). 7. Stir the mixture for 4 to 6 hours. 8. In-Process Check (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the starting material peak (2,6-difluoronitrobenzene) is consumed (>95% conversion).

Step 4: Quenching and Liquid-Liquid Extraction 9. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. This will precipitate the crude product and dissolve the inorganic salts (K₂CO₃, KF). 10. Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 50 mL). 11. Critical Washing Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL) followed by brine (50 mL). Causality Note: DMF is highly soluble in EtOAc; repetitive washing with aqueous LiCl efficiently partitions the DMF into the aqueous phase, preventing solvent contamination in the final product. 12. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 15% EtOAc in Hexanes. 14. Pool the product-containing fractions (identified via UV activity on TLC) and concentrate in vacuo to afford N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine as an orange/red solid.

Expected Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic parameters should be verified:

Analytical MethodExpected Signatures / Data Points
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₁H₁₅FN₃O₂: 240.11; Found: ~240.1
¹H NMR (400 MHz, CDCl₃) δ ~8.50 (br s, 1H, NH), 7.35 (td, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.65 (t, 1H, Ar-H), 2.85 (m, 4H, piperidine-CH₂), 1.75-1.45 (m, 6H, piperidine-CH₂).
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -115.5 (s, 1F, Ar-F). Note: Shift varies slightly based on exact concentration and referencing.
TLC (Hexanes:EtOAc 4:1) R_f ≈ 0.45 (Visible as a bright yellow/orange spot under ambient light and UV 254 nm).

Sources

Application

Application Notes and Protocols for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine in Organic Synthesis

Introduction N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a specialized precursor molecule designed for applications in advanced organic synthesis, particularly in the construction of complex heterocyclic scaffolds rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a specialized precursor molecule designed for applications in advanced organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. This guide provides an in-depth exploration of its synthesis, properties, and key applications, with a focus on its utility in preparing fluorinated benzimidazole derivatives. The strategic placement of the fluoro and nitro groups on the aromatic ring, combined with the reactive N-aminopiperidine moiety, makes this compound a versatile building block for creating novel molecular architectures. The incorporation of fluorine can significantly modulate the physicochemical properties of the target molecules, such as basicity, lipophilicity, and metabolic stability, which is of paramount importance in the design of new therapeutic agents.[1][2]

Physicochemical Properties and Safety Information

While specific experimental data for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is not widely available, its properties can be inferred from related structures.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Analogy
Molecular FormulaC₁₁H₁₄FN₃O₂-
Molecular Weight240.25 g/mol -
AppearanceExpected to be a solid at room temperatureAnalogy with similar nitroaromatic compounds
SolubilityLikely soluble in common organic solvents (e.g., DCM, THF, DMF)General solubility of similar organic molecules
CAS NumberNot assigned; a related compound, 1-(3-Fluoro-2-nitrophenyl)piperidine, is CAS 1233955-39-9[3][3]

Safety Precautions:

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[4]

  • Hazard Statements (Anticipated): Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]

  • Precautionary Statements (Recommended): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]

Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine can be envisioned as a two-step process, beginning with the synthesis of N-aminopiperidine, followed by a nucleophilic aromatic substitution (SNA) reaction.

Part 1: Synthesis of N-Aminopiperidine Hydrochloride

N-aminopiperidine can be synthesized from piperidine via nitrosation followed by reduction.

Piperidine Piperidine Nitrosopiperidine N-Nitrosopiperidine Piperidine->Nitrosopiperidine NaNO₂, HCl NAminopiperidineHCl N-Aminopiperidine Hydrochloride Nitrosopiperidine->NAminopiperidineHCl Fe, HCl

Diagram 1: Synthesis of N-Aminopiperidine Hydrochloride.

Protocol 1: Synthesis of N-Aminopiperidine Hydrochloride [4]

  • Nitrosation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Extract the resulting N-nitrosopiperidine with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude N-nitrosopiperidine.

  • Reduction:

    • To a suspension of iron powder (excess) in water and a small amount of concentrated hydrochloric acid, heat the mixture to activate the iron.

    • Add the crude N-nitrosopiperidine to the activated iron suspension.

    • Reflux the mixture for 4-5 hours.

    • Cool the reaction to room temperature and filter to remove the iron sludge.

    • Adjust the pH of the filtrate to 2-3 with concentrated hydrochloric acid.

    • Evaporate the water under reduced pressure to obtain the crude N-aminopiperidine hydrochloride.

    • Recrystallize the crude product from ethanol/ethyl acetate to yield pure N-aminopiperidine hydrochloride.

Part 2: Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

This step involves the nucleophilic aromatic substitution of a fluorine atom from 1,3-difluoro-2-nitrobenzene by N-aminopiperidine.

NAminopiperidine N-Aminopiperidine TargetCompound N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine NAminopiperidine->TargetCompound Base (e.g., K₂CO₃) Difluoronitrobenzene 1,3-Difluoro-2-nitrobenzene Difluoronitrobenzene->TargetCompound

Diagram 2: Synthesis of the Target Precursor.

Protocol 2: Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., under nitrogen), combine N-aminopiperidine (liberated from its hydrochloride salt with a base, 1.0 eq), 1,3-difluoro-2-nitrobenzene (1.1 eq), and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions:

    • Heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Application in the Synthesis of Fluorinated Benzimidazoles

A primary application of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is its use as a precursor for the synthesis of fluorinated benzimidazoles through reductive cyclization. This one-pot reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular condensation.

Precursor N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine Intermediate Diamino Intermediate Precursor->Intermediate Reduction (e.g., Fe/NH₄Cl) Product Fluorinated Benzimidazole Derivative Intermediate->Product Intramolecular Cyclization

Diagram 3: Reductive Cyclization to a Benzimidazole Derivative.

Protocol 3: One-Pot Reductive Cyclization to a Fluorinated Benzimidazole Derivative

This protocol is adapted from a general method for the conversion of 2-nitroanilines to benzimidazoles.[5]

  • Reaction Setup:

    • In a round-bottom flask, suspend N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (1.0 eq) and ammonium chloride (1.0 eq) in a 1:1 mixture of a suitable acid (e.g., formic acid or acetic acid) and an alcohol (e.g., isopropanol or ethanol).

    • Add iron powder (5-10 eq) to the suspension.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with the reaction solvent or another suitable solvent like ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated benzimidazole derivative.

Table 2: Reagent Summary for Reductive Cyclization

ReagentMolar EquivalentsPurpose
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine1.0Starting Material
Iron Powder5-10Reducing Agent
Ammonium Chloride1.0Additive to facilitate nitro reduction[5]
Formic Acid/Isopropanol (1:1)-Solvent and acid catalyst for cyclization

Causality Behind Experimental Choices:

  • Iron Powder as Reducing Agent: Iron is an inexpensive, effective, and environmentally benign reducing agent for nitro groups, especially in acidic media.

  • Ammonium Chloride: The presence of a halide salt like ammonium chloride has been shown to accelerate the reduction of the nitro group by iron.

  • Formic Acid: Formic acid serves as both a solvent component and a proton source, facilitating the reduction and the subsequent intramolecular cyclization to form the benzimidazole ring.

Potential for Further Synthetic Elaboration

The N-aminopiperidine moiety in N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine offers potential for further synthetic transformations beyond the reductive cyclization of the nitroaniline core. While less common, the exocyclic nitrogen of the N-aminopiperidine could potentially be functionalized. For instance, it could undergo reactions with electrophiles or be used in the formation of other nitrogen-containing heterocycles, although these applications would require further investigation and development.

Conclusion

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a valuable precursor for the synthesis of fluorinated heterocyclic compounds. Its primary and most well-defined application lies in the efficient, one-pot synthesis of fluorinated benzimidazoles via reductive cyclization. The protocols provided herein offer a robust starting point for researchers in organic synthesis and medicinal chemistry to explore the utility of this versatile building block in the creation of novel and potentially bioactive molecules.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759–2764. Available at: [Link]

  • Crasto, A. M. (2017, January 25). One-Pot Reductive Cyclisations of Nitroanilines to Imidazoles. All About Drugs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available at: [Link]

  • Google Patents. (2005). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA)

For Research Use Only Authorship & Editorial Control: Abstract This guide provides detailed in vitro assay protocols for the characterization of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA), a novel small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only

Authorship & Editorial Control:

Abstract

This guide provides detailed in vitro assay protocols for the characterization of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA), a novel small molecule inhibitor. The structural motifs of FNPA, including a fluorinated nitrophenyl group and a piperidine moiety, suggest potential interactions with protein kinases, a class of enzymes frequently targeted in drug discovery.[1][2][3] This document outlines a series of robust, self-validating assays to determine the compound's inhibitory potency, its effect on intracellular signaling, and its direct engagement with its target in a cellular context. The protocols are designed for researchers in drug development, oncology, and cell biology to rigorously evaluate the in vitro pharmacological profile of FNPA.

Introduction to N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA)

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA) is a novel chemical entity with potential as a therapeutic agent. Its structure incorporates key pharmacophores:

  • Fluorinated Phenyl Ring: The inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[4]

  • Nitro Group: This functional group is present in various bioactive compounds and can be involved in crucial binding interactions with target proteins.[2]

  • Piperidine Scaffold: A common structural element in many approved drugs, known to confer favorable physicochemical properties.[1]

Given these features, we hypothesize that FNPA acts as an inhibitor of a critical signaling kinase. For the purposes of this guide, we will refer to its hypothetical target as "Novel Kinase X" (NKX), a serine/threonine kinase implicated in a pro-proliferative cancer signaling pathway. The following protocols will enable the user to characterize the interaction between FNPA and its target.

Hypothesized Signaling Pathway

The diagram below illustrates the hypothesized signaling cascade involving NKX, which ultimately leads to cell proliferation. FNPA is proposed to inhibit NKX, thereby blocking downstream signaling.

Signaling_Pathway cluster_0 cluster_1 cluster_2 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds NKX Novel Kinase X (NKX) Receptor->NKX Activates Substrate Downstream Substrate NKX->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) TF Transcription Factor pSubstrate->TF Activates Proliferation Gene Transcription & Cell Proliferation TF->Proliferation FNPA FNPA FNPA->NKX Inhibits

Caption: Hypothesized signaling pathway inhibited by FNPA.

Protocol 1: Biochemical IC50 Determination of FNPA against NKX

This protocol determines the half-maximal inhibitory concentration (IC50) of FNPA against the purified NKX enzyme. It utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for quantifying kinase activity.[5]

Principle of the Assay

The LanthaScreen® TR-FRET assay measures the phosphorylation of a fluorescein-labeled substrate by NKX. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, which results in a FRET signal.[6] FNPA will inhibit this reaction, leading to a dose-dependent decrease in the FRET signal.

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Recombinant Human NKX Kinase(Generic)-
LanthaScreen® Tb-anti-pSubstrate AbThermo Fisher-
Fluorescein-labeled NKX SubstrateThermo Fisher-
ATPSigma-AldrichA7699
Kinase Assay Buffer (5X)Thermo FisherPV3189
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA)--
DMSOSigma-AldrichD2650
Low-volume, white 384-well platesCorning3572
Microplate reader with TR-FRET capabilityBMG LabtechPHERAstar
Experimental Workflow

Biochemical_Workflow A Prepare FNPA Serial Dilution (in DMSO, then Assay Buffer) B Add 2.5 µL FNPA Dilutions or Vehicle Control to 384-well Plate A->B D Add 5 µL of Kinase/Substrate Mix to each well C Prepare Kinase/Substrate Mix (NKX + FL-Substrate in Assay Buffer) C->D F Add 2.5 µL of ATP Solution to initiate reaction E Prepare ATP Solution (in Assay Buffer) E->F G Incubate at RT for 60 min F->G I Add 10 µL of Detection Mix to stop reaction G->I H Prepare Detection Mix (Tb-Antibody in TR-FRET Dilution Buffer) H->I J Incubate at RT for 30 min (protected from light) I->J K Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 495 nm & 520 nm) J->K L Calculate 520/495 ratio and plot against [FNPA] to determine IC50 K->L

Caption: Workflow for TR-FRET based biochemical IC50 determination.

Detailed Procedure
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of FNPA in 100% DMSO, starting from a 10 mM stock. Then, create intermediate dilutions in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Plate Setup: Add 2.5 µL of the diluted FNPA or vehicle control (DMSO in buffer) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2X working solution of NKX kinase and fluorescein-labeled substrate in 1X Kinase Assay Buffer. Add 5 µL to each well.

  • Reaction Initiation: Prepare a 4X ATP solution in 1X Kinase Assay Buffer (the final concentration should be at the Km for NKX). Add 2.5 µL to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Prepare a 2X detection solution containing the terbium-labeled antibody in TR-FRET Dilution Buffer. Add 10 µL to each well. This will stop the kinase reaction and initiate detection.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).[6]

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of FNPA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for NKX Pathway Inhibition

This protocol uses Western blotting to measure the phosphorylation of the direct downstream substrate of NKX in a relevant cancer cell line, providing evidence of FNPA's activity in a cellular context.

Principle of the Assay

Cells are treated with FNPA, which is expected to inhibit NKX and reduce the phosphorylation of its substrate. After treatment, cells are lysed, and the protein lysates are analyzed by Western blot using an antibody specific to the phosphorylated form of the substrate (p-Substrate). A decrease in the p-Substrate signal relative to the total substrate indicates target inhibition.[7]

Materials and Reagents
Reagent/MaterialSupplierCatalog #
Cancer Cell Line (e.g., MCF-7)ATCCHTB-22
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (FNPA)--
RIPA Lysis BufferCell Signaling9806
Protease/Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: anti-p-Substrate(Generic)-
Primary Antibody: anti-Total Substrate(Generic)-
Primary Antibody: anti-GAPDH (Loading Control)Cell Signaling5174
HRP-conjugated Secondary AntibodyCell Signaling7074
PVDF MembraneMilliporeIPVH00010
ECL Western Blotting SubstrateBio-Rad1705061
Detailed Procedure
  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.[7]

  • Compound Treatment: Starve cells in serum-free medium for 4 hours. Treat cells with increasing concentrations of FNPA (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer containing fresh protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95°C for 5 minutes.[8] Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.[8]

    • Incubate the membrane overnight at 4°C with the primary anti-p-Substrate antibody diluted in 5% BSA/TBST.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total Substrate and a loading control like GAPDH.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that FNPA directly binds to NKX inside intact cells. The principle is based on ligand-induced thermal stabilization of the target protein.[10][11]

Principle of the Assay

When a protein is bound by a ligand (like FNPA), its thermal stability generally increases. In CETSA, cells treated with FNPA are heated to a specific temperature. Unbound NKX will denature and aggregate, while FNPA-bound NKX will remain soluble. The amount of soluble NKX remaining after the heat challenge is quantified by Western blot. An increase in soluble NKX in FNPA-treated cells compared to control cells indicates target engagement.[11]

Experimental Workflow

CETSA_Workflow A Treat cells in suspension with FNPA or Vehicle Control (1 hr) B Aliquot cell suspension into PCR tubes A->B C Heat tubes to a range of temperatures for 3 min (e.g., 40°C to 64°C) B->C D Cool tubes at RT for 3 min C->D E Lyse cells by freeze-thaw cycles (e.g., liquid nitrogen) D->E F Centrifuge at high speed (20,000 x g) to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Analyze soluble NKX levels by Western Blot G->H I Plot % soluble NKX vs. Temperature to generate melt curves H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Procedure
  • Temperature Gradient Determination (Melt Curve):

    • Harvest cells and resuspend in culture medium. Treat one batch with a high concentration of FNPA (e.g., 10 µM) and another with vehicle (DMSO) for 1 hour.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10-12 points from 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen.[12]

    • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

    • Analyze the amount of soluble NKX in the supernatant by Western blot as described in Protocol 2.

    • Plot the band intensity for NKX against the temperature to generate melt curves for both vehicle and FNPA-treated samples. A shift in the curve indicates stabilization.

  • Isothermal Dose-Response (ITDR):

    • Based on the melt curve, select an optimal temperature that shows a significant difference in NKX solubility between vehicle and FNPA-treated samples (e.g., Tagg50).

    • Treat cells with a range of FNPA concentrations for 1 hour.

    • Heat all samples at the pre-determined optimal temperature for 3 minutes.

    • Process the samples and analyze by Western blot as described above.

    • Plot the band intensity for soluble NKX against the FNPA concentration to confirm dose-dependent target engagement.

Data Interpretation & Troubleshooting

AssayExpected Outcome for Active CompoundCommon Issues & Solutions
Biochemical IC50 A sigmoidal dose-response curve showing decreased TR-FRET signal with increasing FNPA concentration.High Z' factor, but no inhibition: Compound may be autofluorescent or a FRET quencher. Run control experiments without enzyme.
High variability: Inconsistent pipetting, reagent instability. Ensure proper mixing and use fresh reagents.
Cellular Western Blot Dose-dependent decrease in the p-Substrate signal, with no significant change in total Substrate or GAPDH levels.No change in phosphorylation: FNPA may not be cell-permeable, or the incubation time/concentration is insufficient. Increase dose/time.
High background on blot: Insufficient washing, improper blocking (use BSA, not milk for phospho-Abs).[13]
CETSA A rightward shift in the thermal melt curve for NKX in FNPA-treated cells compared to vehicle control.No thermal shift: Compound does not bind the target in cells, or the concentration is too low. Confirm with a positive control compound if available.
High protein degradation: Ensure protease/phosphatase inhibitors are fresh and always kept on ice.[8]

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Unknown. Protocol for Invitro Kinase Assay. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • National Center for Biotechnology Information. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • MDPI. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. [Link]

Sources

Application

Application Note: N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine in Hit-to-Lead Drug Discovery

Executive Summary The compound N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (CAS: 1549646-33-4) is a highly versatile, privileged building block in modern pharmaceutical drug discovery. Featuring a unique cyclic hydrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (CAS: 1549646-33-4) is a highly versatile, privileged building block in modern pharmaceutical drug discovery. Featuring a unique cyclic hydrazine bioisostere (1-aminopiperidine), an activated 3-fluoro substituent, and an ortho-nitro group, this intermediate is strategically designed for the rapid assembly of complex, fused N-heterocycles such as 1-(piperidin-1-yl)-1H-benzimidazoles.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in Hit-to-Lead (H2L) optimization, specifically focusing on its role in developing kinase inhibitors and cannabinoid (CB1) receptor ligands[1].

Mechanistic Rationale & Structural Advantages

The strategic value of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine lies in the orthogonal reactivity of its functional groups:

  • The 1-Aminopiperidine Moiety: The N-N linkage acts as a cyclic hydrazine derivative. In medicinal chemistry, incorporating the piperidin-1-amine motif enhances aqueous solubility and modulates lipophilicity (clogP), which is critical for optimizing central nervous system (CNS) penetration in targets like the CB1 receptor[1].

  • The 3-Fluoro Substituent: Fluorine provides a dual purpose. In early-stage discovery, it acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing ortho-nitro group stabilizes the intermediate Meisenheimer complex, allowing for rapid derivatization[2][3]. Alternatively, retaining the fluorine atom in the final drug candidate blocks metabolic soft spots (e.g., CYP450-mediated oxidation) and improves target binding kinetics.

  • The Ortho-Nitro Group: The proximity of the nitro group to the secondary amine enables a highly efficient reductive cyclization pathway. Upon reduction to the diamine, the molecule is perfectly primed for condensation with diverse aldehydes to form benzimidazole scaffolds[4][5].

Synthetic Workflow & Pathway Visualization

The standard workflow for converting this building block into a lead compound involves either a direct one-pot reductive cyclization or a two-step process where the fluoro group is first displaced via SNAr.

G SM N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine SNAr SNAr Modification (Optional) SM->SNAr Nucleophile Red Nitro Reduction (Na2S2O4) SM->Red Direct Route SNAr->Red Cycl Condensation & Cyclization (+ Aldehyde) Red->Cycl In situ diamine Lead 1-(Piperidin-1-yl)-1H- benzimidazole Scaffold Cycl->Lead Target Receptor Binding (e.g., CB1, Kinases) Lead->Target Lead Optimization

Workflow for synthesizing benzimidazole leads from N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization to Benzimidazoles

Causality & Design: Traditional nitro reduction using Palladium on Carbon (Pd/C) with H2​ gas risks unwanted hydrodefluorination of the 3-fluoro substituent. To prevent this, Sodium Dithionite ( Na2​S2​O4​ ) is utilized. Na2​S2​O4​ acts as a mild, single-electron transfer (SET) donor that selectively reduces the nitro group to an aniline without cleaving the C-F bond[4]. The resulting transient ortho-phenylenediamine immediately condenses with the added aldehyde, followed by oxidative cyclization to yield the benzimidazole core[5].

Step-by-Step Methodology:

  • Preparation: Dissolve N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (1.0 eq, 1.0 mmol) and the desired aldehyde (1.2 eq) in a 2:1 mixture of Ethanol and HPLC-grade Water (15 mL).

  • Reduction: Add Sodium Dithionite ( Na2​S2​O4​ , 3.0 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 5–12 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. The disappearance of the starting material ( m/z 240 for [M+H]+ ) and the transient appearance of the diamine intermediate ( m/z 210) validates the reduction phase.

  • Workup: Once the diamine is fully consumed and the product mass is dominant, cool the mixture to room temperature. Add 5 N NH4​OH dropwise until the product precipitates.

  • Isolation: Filter the precipitate, wash with cold water (2 x 15 mL), and dry under reduced pressure.

Protocol B: Pre-Cyclization SNAr Derivatization (Optional)

Causality & Design: If the 3-fluoro group is not desired in the final pharmacophore, it must be displaced before nitro reduction. The nitro group strongly activates the ortho-fluoro position, making it an excellent leaving group for SNAr via a stabilized Meisenheimer complex[2][3]. Once the nitro group is reduced to an amine, the ring becomes electron-rich, and SNAr is no longer viable.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reaction: Add Potassium Carbonate ( K2​CO3​ , 2.5 eq) and a secondary amine nucleophile (e.g., morpholine, 1.5 eq). Stir at 80 °C for 4 hours.

  • Self-Validation Checkpoint 2 (TLC/Visual): Monitor via TLC (Hexanes/EtOAc 3:1). The substitution causes a distinct shift in retention factor ( Rf​ ) and a visible color change in the reaction mixture from pale yellow to deep orange/red, validating the formation of the SNAr adduct.

  • Workup: Quench with ice water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Quantitative Data Presentation

The efficiency of Protocol A (Reductive Cyclization) varies slightly depending on the electronic nature of the aldehyde used. The table below summarizes the expected quantitative outcomes for target library generation.

Aldehyde InputReaction Time (h)Isolated Yield (%)LC-MS Purity (%)Target Application
Benzaldehyde5.082%>98%Baseline Scaffold
4-Methoxybenzaldehyde6.578%>95%Kinase Inhibitor Lead
2,4-Dichlorobenzaldehyde8.085%>97%CB1 Receptor Antagonist
Cyclohexanecarboxaldehyde12.065%>92%Lipophilicity Modulator

Table 1: Reaction optimization and yield data for the one-pot synthesis of 1-(piperidin-1-yl)-1H-benzimidazoles using Na2​S2​O4​ .

References

  • Synthesis, structure-activity relationship, and evaluation of SR141716 analogues: Development of central cannabinoid receptor ligands with lower lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Method

Application Note: Synthesis Protocol and Reagent Selection for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Introduction & Mechanistic Rationale The synthesis of N-(3-fluoro-2-nitrophenyl)piperidin-1-amine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). This molecule features a unique N-N bond link...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of N-(3-fluoro-2-nitrophenyl)piperidin-1-amine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). This molecule features a unique N-N bond linkage (a hydrazine derivative) connected to an electron-deficient aromatic system, making it a valuable building block in medicinal chemistry and drug development.

The reaction utilizes 1,3-difluoro-2-nitrobenzene as the electrophile and piperidin-1-amine (1-aminopiperidine) as the nucleophile. The strong electron-withdrawing nature of the nitro group (-I and -M effects) significantly lowers the LUMO of the aromatic ring, activating the ortho-fluorine atoms for nucleophilic attack (1)[1]. Fluorine is the optimal leaving group for SNAr because its high electronegativity inductively stabilizes the anionic Meisenheimer complex transition state[1].

Reagents and Materials Required

A self-validating protocol requires precise stoichiometric control to prevent over-reaction and bis-substitution.

ReagentRoleEquivalentsNotes
1,3-Difluoro-2-nitrobenzene Electrophile / Substrate1.0 eqHighly activated SNAr substrate; handle with care.
Piperidin-1-amine Nucleophile1.05 - 1.1 eqSlight excess ensures complete conversion without driving bis-substitution.
Potassium Carbonate (K₂CO₃) Non-nucleophilic Base2.0 eqScavenges HF. Heterogeneous in DMF; prevents phenolic side reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent0.2 - 0.5 MPoorly solvates the nucleophile, increasing its effective reactivity.
Ethyl Acetate / Brine Workup SolventsN/AUtilized for liquid-liquid extraction and phase separation.

Step-by-Step Experimental Protocol

Note: Conduct all operations in a well-ventilated fume hood. 1,3-difluoro-2-nitrobenzene is a strong skin sensitizer.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,3-difluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF (to achieve a 0.3 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq) to the solution. Stir for 5 minutes at room temperature (25°C).

  • Nucleophile Introduction: Dropwise add piperidin-1-amine (1.05 eq) to the suspension. The reaction mixture will typically undergo a color change (often turning deep yellow or orange) indicating the formation of the Meisenheimer complex.

  • Thermal Control: Maintain the reaction at 25°C to 40°C. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS until the starting electrophile is fully consumed.

  • Quenching & Workup: Pour the reaction mixture into ice-cold distilled water (3x the volume of DMF) to precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure N-(3-fluoro-2-nitrophenyl)piperidin-1-amine.

Causality Behind Experimental Choices (E-E-A-T)

As an application scientist, it is critical to understand the causality behind these specific conditions to ensure reproducibility:

  • Monosubstitution vs. Bis-substitution: The starting material has two equivalent ortho-fluorine atoms. Once the first piperidin-1-amine molecule attaches, its lone pair donates electron density into the aromatic ring (+M effect). This significantly deactivates the remaining fluorine atom toward a second SNAr attack. By keeping the temperature below 50°C and limiting the nucleophile to ~1.1 equivalents, bis-substitution is entirely suppressed (2)[2].

  • Base Selection (K₂CO₃ vs. NaOH): Using a strong, soluble nucleophilic base like NaOH or KOH would lead to the competitive formation of 3-fluoro-2-nitrophenol via hydroxide attack. K₂CO₃ is mild, insoluble in DMF, and acts as a heterogeneous proton sponge (3)[3].

  • Solvent Dynamics: DMF is chosen over protic solvents (like ethanol) because protic solvents hydrogen-bond with the primary amine of piperidin-1-amine, drastically reducing its nucleophilicity. DMF leaves the nucleophile "naked" and highly reactive.

Optimization Data Summary

The following table summarizes the causal relationship between reaction parameters and product yield:

SolventBaseTemp (°C)Time (h)Major ByproductYield (%)
EthanolEt₃N8012Unreacted starting material45%
DMFNaOH254Phenol derivative30%
DMF K₂CO₃ 25-40 4 None (Trace bis-sub) >85%
DMSOK₂CO₃1002Bis-substituted adduct20%

Mechanistic Workflow Visualization

SNAr_Workflow Start 1,3-Difluoro-2-nitrobenzene + Piperidin-1-amine Base Addition of Mild Base (K2CO3 or DIPEA) Start->Base Solvent Polar Aprotic Solvent (DMF, 25°C - 50°C) Base->Solvent Intermediate Meisenheimer Complex Formation Solvent->Intermediate Nucleophilic Attack Product Target Product: N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine Intermediate->Product Fluoride Elimination (-F⁻) SideProduct Bis-substituted Impurity (Avoid >80°C) Product->SideProduct Excess Amine / High Heat

Figure 1: Workflow and mechanistic pathway for the SNAr synthesis, highlighting thermal control.

References

  • Facile Synthetic Access Towards Sulfur- and Selenium-Functionalized Boron-Based Multiresonance TADF Emitters Source: MDPI URL:1[1]

  • Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin with Potent Antitumor and Antimultidrug Resistance Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:3[3]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction Source: PMC - NIH URL:2[2]

Sources

Application

Application Note: Scale-Up Manufacturing Process for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Executive Summary The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine represents a critical node in the development of advanced pharmaceutical intermediates, particularly for the generation of functionalized ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine represents a critical node in the development of advanced pharmaceutical intermediates, particularly for the generation of functionalized benzimidazole and fluoroquinolone scaffolds used in antibacterial (e.g., DNA gyrase inhibitors) and CNS-active agents[1].

This application note details a robust, scalable, and self-validating manufacturing protocol for the kilogram-scale production of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. By leveraging a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) pathway, this process achieves >98% HPLC purity while mitigating the thermal hazards typically associated with nitroaromatic scale-up.

Mechanistic Rationale & Process Chemistry

The synthetic strategy relies on the SN​Ar reaction between 1,3-difluoro-2-nitrobenzene and 1-aminopiperidine [2][3].

Causality in Reagent and Solvent Selection
  • Electrophilic Activation: The strongly electron-withdrawing nitro group in 1,3-difluoro-2-nitrobenzene highly activates the ortho and para positions toward nucleophilic attack. Because both fluorine atoms reside ortho to the nitro moiety, the ring is highly susceptible to SN​Ar [2].

  • Regioselectivity & Bis-substitution Control: The primary challenge in this synthesis is preventing the over-reaction (bis-substitution) where both fluorine atoms are displaced. We achieve strict mono-substitution by enforcing a stoichiometric ratio of 1.05 equivalents of 1-aminopiperidine and strictly controlling the reaction temperature to 45 °C. The first substitution introduces an electron-donating amine linkage, which deactivates the ring toward a second nucleophilic attack, provided thermal energy is kept below the activation threshold for the second substitution.

  • Solvent & Base Matrix: Dimethyl sulfoxide (DMSO) is selected as the polar aprotic solvent to stabilize the Meisenheimer complex intermediate. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, heterogeneous base to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction forward without degrading the hydrazine-derivative nucleophile[4].

Process Workflow Visualization

ProcessFlow Start 1. Reactor Preparation & Inerting (N2) Charge 2. Charge DMSO, K2CO3, & 1,3-difluoro-2-nitrobenzene Start->Charge Dose 3. Controlled Dosing: 1-aminopiperidine (T < 45°C) Charge->Dose React 4. Isothermal Hold (45°C, 6 hours) Dose->React IPC 5. In-Process Control (HPLC) Target: SM < 1.0% React->IPC IPC->React Fail (Add 0.05 eq amine) Quench 6. Anti-Solvent Quench (H2O addition) IPC->Quench Pass Isolate 7. Filtration & Cake Wash Quench->Isolate Dry 8. Vacuum Drying (N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine) Isolate->Dry

Fig 1: Step-by-step process flow for the scale-up manufacturing of the target intermediate.

Reaction Optimization Data

Prior to scale-up, Design of Experiments (DoE) was utilized to identify the optimal parameter space. The causality behind the final protocol is demonstrated in the data below. High temperatures or stronger bases (like Cs2​CO3​ ) led to unacceptable levels of the bis-substituted impurity.

Table 1: SN​Ar Optimization Parameters (100g scale trials)

TrialSolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Mono-Sub Yield (%)Bis-Sub Impurity (%)
1DMF Et3​N 252478.576.00.5
2DMF K2​CO3​ 604>99.081.214.3
3DMSO Cs2​CO3​ 454>99.085.511.0
4 (Optimal) DMSO K2​CO3​ 45 6 >99.5 94.8 < 0.5
5MeTHF K2​CO3​ 651865.062.11.2

Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system; progression to subsequent steps is gated by specific thermodynamic or analytical criteria.

Materials Required:
  • 1,3-Difluoro-2-nitrobenzene: 1.00 kg (6.29 mol, 1.0 eq)

  • 1-Aminopiperidine: 0.66 kg (6.60 mol, 1.05 eq)[3]

  • Potassium Carbonate ( K2​CO3​ , 325 mesh): 1.30 kg (9.43 mol, 1.5 eq)

  • Dimethyl Sulfoxide (DMSO, <0.1% water): 5.0 L

  • Deionized Water (Anti-solvent): 15.0 L

Step-by-Step Methodology:

Step 1: Reactor Preparation & Charging

  • Purge a 30 L jacketed glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes to displace oxygen.

  • Charge 5.0 L of DMSO into the reactor. Establish moderate agitation (150 rpm).

  • Charge 1.30 kg of finely powdered K2​CO3​ . Causality: Particle size is critical; 325 mesh ensures sufficient surface area for the heterogeneous acid-scavenging mechanism.

  • Charge 1.00 kg of 1,3-difluoro-2-nitrobenzene. Adjust reactor jacket temperature to achieve an internal batch temperature of 20 °C.

Step 2: Controlled Nucleophile Dosing 5. Load 0.66 kg of 1-aminopiperidine into a calibrated dosing vessel. 6. Begin dropwise addition of 1-aminopiperidine over a period of 90 to 120 minutes. 7. Self-Validation Check: Monitor internal temperature continuously. The SN​Ar reaction is exothermic. Adjust the dosing rate and jacket cooling to ensure the internal temperature strictly remains between 25 °C and 35 °C during addition.

Step 3: Isothermal Reaction & In-Process Control (IPC) 8. Once dosing is complete, ramp the internal temperature to 45 °C over 30 minutes. 9. Maintain at 45 °C for 6 hours. 10. Analytical Gating (IPC): Withdraw a 1 mL sample, quench with 5 mL water, extract with 2 mL ethyl acetate, and analyze the organic layer via HPLC (UV at 254 nm).

  • Pass Criterion: 1,3-difluoro-2-nitrobenzene is < 1.0% AUC.
  • Action: If > 1.0%, continue heating for 2 hours and re-sample.

Step 4: Anti-Solvent Crystallization (Workup) 11. Cool the reaction mixture to 20 °C. 12. Begin the addition of 15.0 L of Deionized Water over 2 hours via a spray nozzle to ensure uniform anti-solvent distribution. 13. Causality: DMSO is infinitely miscible with water, whereas the product, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, is highly lipophilic. The gradual shift in solvent polarity forces the product to nucleate and crystallize, leaving inorganic salts ( KF , KHCO3​ ) and trace DMSO in the mother liquor. 14. Age the resulting slurry at 10 °C for 2 hours to maximize crystal yield.

Step 5: Isolation & Drying 15. Discharge the slurry to a Nutsche filter or centrifuge. 16. Wash the filter cake with 3 x 2.0 L of cold Deionized Water (5 °C) to remove residual DMSO. 17. Transfer the wet cake to a vacuum tray dryer. Dry at 40 °C under high vacuum (< 50 mbar) for 24 hours. 18. Final Validation: Verify moisture content via Karl Fischer titration (Target: < 0.5% H2​O ).

Expected Yield: 1.35 - 1.43 kg (90 - 95% theoretical). Expected Purity: > 98.5% by HPLC.

References

  • Benchchem. (n.d.). 1,3-Difluoro-2-nitrosobenzene | 29270-54-0.
  • Google Patents. (2006). WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • Journal of Medicinal Chemistry - ACS Publications. (2008). Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Welcome to the technical support center for the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, field-proven insights in a troubleshooting-focused FAQ format to help you improve your reaction yield and purity.

Introduction to the Synthesis

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophile, 1-aminopiperidine, displaces a fluoride ion from the electron-deficient aromatic ring of 1,3-difluoro-2-nitrobenzene. The reaction is driven by the strong electron-withdrawing effect of the nitro group, which stabilizes the intermediate Meisenheimer complex.

The primary reaction is as follows:

Caption: General scheme for the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

While seemingly straightforward, achieving a high yield of the desired product requires careful control of reaction parameters to mitigate potential side reactions. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

A low yield in this SNAr reaction can stem from several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to:

    • Insufficient reaction time or temperature: SNAr reactions often require heating to proceed at a reasonable rate.

    • Poor choice of solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Ineffective base: A base is necessary to neutralize the HF generated during the reaction and can also enhance the nucleophilicity of the amine.

  • Side Reactions: Several side reactions can consume your starting materials or product, leading to a lower yield. These are discussed in detail in the following questions.

  • Purity of Starting Materials: Impurities in either 1,3-difluoro-2-nitrobenzene or 1-aminopiperidine can interfere with the reaction. Ensure your starting materials are of high purity. Water is a particularly detrimental impurity as it can compete with your nucleophile.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue. The most probable side products in this synthesis are the isomeric product and a di-substituted product.

  • Isomeric Product Formation: Your starting material, 1,3-difluoro-2-nitrobenzene, has two fluorine atoms that can be substituted. While the fluorine at the 3-position (ortho to the nitro group) is electronically favored for substitution due to better stabilization of the Meisenheimer complex, some substitution at the 1-position (meta to the nitro group) can occur, leading to the formation of N-(3-Fluoro-4-nitrophenyl)piperidin-1-amine.

    Solution:

    • Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of the reaction, favoring the formation of the thermodynamically more stable ortho-substituted product.

    • Solvent Choice: Non-polar solvents can sometimes enhance selectivity in SNAr reactions.

  • Di-substituted Product: It is possible for a second molecule of 1-aminopiperidine to displace the remaining fluorine atom on the product, leading to the formation of N,N'-(2-nitrophenylene)bis(piperidin-1-amine).

    Solution:

    • Stoichiometry Control: Use a controlled excess of 1-aminopiperidine (e.g., 1.1 to 1.5 equivalents) relative to 1,3-difluoro-2-nitrobenzene. A large excess of the nucleophile will favor di-substitution.

    • Slow Addition: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, thus disfavoring the second substitution.

Caption: Potential reaction pathways leading to desired and side products.

Q3: Could my nucleophile, 1-aminopiperidine, be degrading under the reaction conditions?

Yes, 1,1-disubstituted hydrazines like 1-aminopiperidine can be susceptible to degradation, especially under harsh basic or oxidative conditions, although this is less common under typical SNAr conditions.

  • N-N Bond Cleavage: While more prevalent in the presence of transition metals or strong oxidizing/reducing agents, cleavage of the N-N bond is a potential, albeit minor, degradation pathway.

  • Oxidation: The primary amino group can be susceptible to oxidation, especially if air is not excluded from the reaction and elevated temperatures are used.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Moderate Conditions: Use the mildest base and lowest temperature that afford a reasonable reaction rate.

  • Purity: Ensure the 1-aminopiperidine is of high quality and has been stored properly to avoid pre-existing degradation products.

Q4: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?

The optimal conditions will provide the best balance of reaction rate and selectivity. Based on general principles of SNAr reactions and related literature, the following parameters are recommended as a starting point for optimization.

ParameterRecommendationRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)These solvents effectively dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
Base Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA)Neutralizes the HF byproduct without competing with the primary nucleophile. Stronger bases like NaH or alkoxides are generally not necessary and may promote side reactions.
Temperature 50-100 °CProvides sufficient energy to overcome the activation barrier without promoting excessive side product formation. The optimal temperature should be determined empirically.
Stoichiometry 1.1 - 1.5 equivalents of 1-aminopiperidineA slight excess of the nucleophile ensures complete consumption of the limiting electrophile, while a large excess can lead to di-substitution.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This should be considered a starting point, and optimization may be required.

Materials:

  • 1,3-Difluoro-2-nitrobenzene

  • 1-Aminopiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-difluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Slowly add 1-aminopiperidine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: A step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

Troubleshooting_Guide start Low Yield or Impure Product check_completion Is the reaction going to completion? (Check TLC/LC-MS for starting material) start->check_completion yes_completion Yes check_completion->yes_completion Yes no_completion No check_completion->no_completion No check_side_products Are there significant side products? (Analyze crude NMR/LC-MS) yes_completion->check_side_products optimize_conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Check solvent and base quality no_completion->optimize_conditions yes_side_products Yes check_side_products->yes_side_products Yes no_side_products No check_side_products->no_side_products No di_substitution Di-substitution likely. - Decrease equivalents of nucleophile - Add nucleophile slowly yes_side_products->di_substitution isomer_formation Isomer formation possible. - Lower reaction temperature - Screen different solvents yes_side_products->isomer_formation nucleophile_degradation Nucleophile degradation? - Run under inert atmosphere - Check nucleophile purity yes_side_products->nucleophile_degradation purification_issue Purification Issue: - Optimize chromatography conditions - Consider alternative purification methods no_side_products->purification_issue

Caption: A troubleshooting flowchart for common issues encountered during the synthesis.

References

  • Dalton Transactions. (n.d.). Single-site N–N bond cleavage by Mo(iv): possible mechanisms of hydrazido(1–) to nitrido conversion. Retrieved from [Link]

  • Umehara, K., Kuwata, S., & Ikariya, T. (2013). N-N bond cleavage of hydrazines with a multiproton-responsive pincer-type iron complex. Journal of the American Chemical Society, 135(18), 6754-6757. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (2026). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Optimization

Troubleshooting common impurities in N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of N-(3-Fluoro-2-nitrophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine .

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. Because the strongly electron-withdrawing nitro group highly activates the adjacent fluorinated positions, the 1,3-difluoro-2-nitrobenzene ring is exceptionally susceptible to nucleophilic attack[1]. While this ensures rapid conversion, it also creates a narrow thermodynamic window. Slight deviations in stoichiometry, moisture, or reactor hygiene will rapidly generate bis-substituted adducts, hydrolyzed phenols, or deaminated byproducts[2].

This guide deconstructs the causality behind these impurities and provides a self-validating workflow to ensure high-fidelity synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my LC-MS showing a massive +98 Da impurity, and how do I stop it? The Causality: You are observing Impurity A (N,N'-(2-nitro-1,3-phenylene)bis(piperidin-1-amine)). Because both fluorine atoms in the starting material are ortho to the activating nitro group, they are both primed for SNAr. If the local concentration of 1-aminopiperidine is too high during addition, or if the internal temperature exceeds 25°C, the activation energy for the second substitution is breached, causing the mono-adduct to react again. The Fix: Cap your amine equivalent strictly at 1.05 eq. Utilize dropwise addition under active cooling (0–5°C) to prevent localized concentration spikes.

Q2: I am detecting a highly polar byproduct that shifts my mass by -98 Da. What is this? The Causality: This is Impurity B (3-fluoro-2-nitrophenol). It is the result of competitive hydrolysis. If your solvent (DMF/ACN) is wet, or if you are using a hygroscopic inorganic base like K₂CO₃ that has absorbed atmospheric moisture, the generated hydroxide (OH⁻) acts as a hard nucleophile. It outcompetes the bulky 1-aminopiperidine and displaces the fluorine atom. The Fix: Switch to an anhydrous organic base like N,N-Diisopropylethylamine (DIPEA). Mandate a Karl Fischer (KF) titration of your solvent prior to reaction (<0.05% water).

Q3: My product is contaminated with 1-(3-fluoro-2-nitrophenyl)piperidine (a -15 Da shift). Why did the amine lose its nitrogen? The Causality: You are experiencing N-N bond cleavage (Impurity C ). 1-aminopiperidine is a hydrazine derivative. The N-N bond is notoriously sensitive to oxidative cleavage and transition-metal-catalyzed degradation. If your reactor has trace palladium, copper, or iridium from previous cross-coupling campaigns, it will catalyze the cleavage of the terminal amine, leaving a piperidine ring attached to the core[2]. The Fix: Passivate your reactor with an EDTA wash to scavenge trace metals. Degas your solvents with nitrogen to prevent oxidative degradation.

Part 2: Quantitative Impurity Profile

Impurity ProfileChemical Structure / NameLC-MS Shift (vs Product)Mechanistic Root CauseCorrective / Preventive Action
Impurity A N,N'-(2-nitro-1,3-phenylene)bis(piperidin-1-amine)+ 98 DaUncontrolled 2nd SNAr due to excess amine or elevated temperature.Cap amine at 1.05 eq; maintain reaction temp < 25°C.
Impurity B 3-Fluoro-2-nitrophenol- 98 DaHydroxide attack (hydrolysis) driven by wet solvent or hygroscopic base.KF titration < 0.05%; use anhydrous DIPEA instead of K₂CO₃.
Impurity C 1-(3-Fluoro-2-nitrophenyl)piperidine- 15 DaN-N bond cleavage catalyzed by trace transition metals or oxidation.Use metal-free reactors; degas solvents with N₂.

Part 3: Reaction Pathway & Impurity Branching

G SM 1,3-Difluoro-2-nitrobenzene (Starting Material) Product N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine (Target Product) SM->Product SNAr (1.05 eq Amine) < 25°C ImpB Phenol Impurity (Impurity B) SM->ImpB Hydrolysis (H2O + Base) Reagent 1-Aminopiperidine + Base Reagent->Product ImpA Bis-substitution Impurity (Impurity A) Product->ImpA 2nd SNAr (Excess Amine / High Temp) ImpC Deaminated Impurity (Impurity C) Product->ImpC N-N Cleavage (Trace Metals / O2)

Reaction pathway showing SNAr synthesis of the target product and formation of common impurities.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the chemical environment before the reaction is allowed to proceed to the next phase.

Phase 1: System Validation & Preparation

  • Action: Dry N,N-Dimethylformamide (DMF) over 4Å molecular sieves for 24 hours.

  • Validation Check: Perform Karl Fischer (KF) titration on the DMF. Proceed only if water content is < 0.05%. (Causality: Eliminates the OH⁻ source required for Impurity B).

  • Action: Passivate the glass-lined reactor with a 0.1 M EDTA aqueous wash, followed by DI water and acetone rinses. Dry under vacuum. (Causality: Removes trace transition metals to prevent Impurity C).

Phase 2: Controlled Nucleophilic Addition 4. Action: Charge the reactor with 1,3-difluoro-2-nitrobenzene (1.0 eq) and anhydrous DIPEA (1.2 eq) in the validated DMF. Cool the jacket to 0–5°C under a continuous N₂ sweep. 5. Action: Prepare a solution of 1-aminopiperidine (1.05 eq) in DMF. Add this solution dropwise via an addition funnel over 60 minutes. 6. Validation Check: Monitor internal temperature continuously. Dynamically adjust the addition rate to ensure T_internal never exceeds 10°C. (Causality: Suppresses the activation energy required for Impurity A).

Phase 3: Maturation & In-Process Control (IPC) 7. Action: Once addition is complete, allow the reaction to warm to 20°C and stir for 2 hours. 8. Validation Check: Pull a 0.5 mL aliquot, quench in 1:1 water/acetonitrile, and run a rapid LC-MS.

  • Pass Criteria: Starting material < 1.0%; Impurity A < 0.5%.

  • Intervention: If SM > 1.0%, stir for an additional 1 hour. Do NOT add more amine.

Phase 4: Quench & Isolation 9. Action: Pour the reaction mixture slowly into 10 volumes of vigorously stirred, ice-cold 0.1 M HCl. 10. Causality: The acidic quench serves a dual purpose: it neutralizes the excess DIPEA and protonates any unreacted 1-aminopiperidine, washing them into the aqueous layer, while the highly hydrophobic target product precipitates out of solution. 11. Action: Filter the resulting yellow precipitate, wash with cold DI water, and dry under vacuum at 40°C until constant weight is achieved.

References

  • 1,3-Difluoro-2-nitrosobenzene | 29270-54-0 - Benchchem. Explains the activation of fluorinated positions by nitro groups facilitating SNAr reactions. 1

  • N−H Activation of Hydrazines by Iridium(I). Double N−H Activation To Form Iridium Aminonitrene Complexes - Journal of the American Chemical Society (ACS). Details the mechanistic vulnerability of 1-aminopiperidine to N-N bond cleavage in the presence of transition metals. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Conditions for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Welcome to the technical support center for the synthesis and handling of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions and troubleshooting common challenges. The synthesis of this compound, a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly sensitive to temperature and solvent choice. Understanding the causality behind these parameters is key to achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for synthesizing N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine?

A1: Many SNAr reactions require heating to overcome the activation energy barrier.[1] A typical starting point is 80-120 °C.[2] However, the ideal temperature is a balance. While higher temperatures increase the reaction rate, they can also promote product degradation, especially with thermally sensitive nitroaromatic compounds.[3] It is recommended to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Q2: Which solvent is best for this SNAr reaction?

A2: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are strongly recommended.[4] These solvents excel at solvating the cation (e.g., K⁺ if a base like K₂CO₃ is used) while leaving the nucleophile (piperidin-1-amine) more "naked" and reactive.[1][2] Protic solvents, such as water or alcohols, should be avoided as they can form hydrogen bonds with the nucleophile, reducing its reactivity and significantly slowing the reaction.[1][5]

Q3: Why is 1-fluoro-2-nitrobenzene a good substrate for this reaction?

A3: The success of an SNAr reaction depends on two key features of the aromatic ring: the presence of strong electron-withdrawing groups (EWGs) and a good leaving group.[1] The nitro group (-NO₂) is a powerful EWG that activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[1][6] Counterintuitively, fluoride is an excellent leaving group in SNAr reactions, superior to other halogens (F > Cl ≈ Br > I).[1][4] This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[1]

Q4: I'm having trouble purifying my product. Any suggestions?

A4: Purification can be challenging due to the presence of high-boiling point solvents like DMF or DMSO. A standard aqueous work-up is the first crucial step.[1] This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water to remove the bulk of the high-boiling solvent and any inorganic salts.[1] If a base was used, washing with a dilute acid can help remove it.[1] For final purification, silica gel column chromatography is typically effective.[1] You will need to first determine a suitable eluent system by running TLC plates.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: Low conversion can stem from several factors. Follow this systematic approach to diagnose the issue.

  • Probable Cause 1: Suboptimal Temperature. The reaction may lack sufficient activation energy.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the progress at each stage. Many SNAr reactions that are sluggish at room temperature or low heat proceed well at higher temperatures, sometimes requiring reflux.[1] Be cautious not to exceed the thermal stability limit of your product.

  • Probable Cause 2: Incorrect Solvent Choice. The nucleophilicity of your amine is being suppressed.

    • Solution: Ensure you are using a dry, polar aprotic solvent like DMF or DMSO.[2] The presence of water or other protic solvents can drastically reduce the reaction rate by hydrogen-bonding with the nucleophile.[1] Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[2]

  • Probable Cause 3: Insufficient Base. If you are using the hydrochloride salt of piperidin-1-amine or if acidic byproducts form, the reaction may stall.

    • Solution: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture. The base neutralizes any acid and ensures the nucleophile remains in its free, reactive form.

  • Probable Cause 4: Poor Solubility. If either the electrophile or nucleophile is not fully dissolved, the reaction will be slow.

    • Solution: Confirm that both reactants are soluble in your chosen solvent at the reaction temperature. If solubility is an issue, you may need to switch to a different polar aprotic solvent in which both components dissolve readily.[4]

G start Low or No Yield Observed check_temp Is Temperature > 80 °C? start->check_temp increase_temp Action: Increase Temp. (e.g., to 100-120 °C) check_temp->increase_temp No check_solvent Are you using a dry, polar aprotic solvent (DMF, DMSO)? check_temp->check_solvent Yes success Re-evaluate Reaction increase_temp->success change_solvent Action: Switch to dry DMF or DMSO check_solvent->change_solvent No check_base Is a non-nucleophilic base present? check_solvent->check_base Yes change_solvent->success add_base Action: Add Base (e.g., K₂CO₃, DIPEA) check_base->add_base No check_base->success Yes add_base->success

Problem 2: Multiple Spots on TLC, Indicating Side Products

Q: My reaction seems to be working, but I see several byproducts on my TLC plate that are difficult to separate. What are they and how can I avoid them?

A: Side product formation is a common challenge. Here are the likely culprits and their solutions.

  • Probable Cause 1: Di-substitution. The product, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, contains a secondary amine that can potentially react with another molecule of 1-fluoro-2-nitrobenzene.

    • Solution: Use a controlled stoichiometry. A slight excess (1.1-1.2 equivalents) of the nucleophile (piperidin-1-amine) can help ensure the electrophile is fully consumed, minimizing the chance for the product to react further. Avoid a large excess of the electrophile.[1]

  • Probable Cause 2: Reaction with Solvent. While less common with DMF and DMSO, at very high temperatures, these solvents can decompose or react.

    • Solution: Use the minimum temperature required for a reasonable reaction rate. Do not heat the reaction unnecessarily for extended periods. It is advisable to use a non-reactive, polar aprotic solvent.[2]

  • Probable Cause 3: Hydrolysis of Starting Material. Although 1-fluoro-2-nitrobenzene is relatively stable, trace water at high temperatures under basic conditions could potentially lead to the formation of 3-fluoro-2-nitrophenol.[7]

    • Solution: Ensure you are using anhydrous solvents and reagents. Running the reaction under an inert atmosphere of nitrogen or argon will minimize exposure to atmospheric moisture.[2]

  • Probable Cause 4: Product Degradation. Nitroaromatic compounds can be susceptible to decomposition at elevated temperatures, which may be catalyzed by strong bases.[3]

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. If a strong base is required, consider using a milder base like K₂CO₃ instead of stronger options like sodium hydride (NaH).

G cluster_0 Reaction Parameters cluster_1 Reaction Outcome Temperature {Temperature|Increases Rate Can cause degradation} Yield {Yield} Temperature->Yield Optimal range maximizes Side_Products {Side Products} Temperature->Side_Products Too high increases Solvent {Solvent Polarity (Aprotic)|Increases Nucleophilicity Improves Solubility} Solvent->Yield Correct choice increases Purity {Purity} Solvent->Purity Prevents solvent-related side reactions

Experimental Protocols & Data

Table 1: Solvent Selection Guide for SNAr Reactions
SolventTypeBoiling Point (°C)Suitability & Rationale
DMSO Polar Aprotic189Excellent. Highly polar, effectively solvates cations, leading to high reaction rates.[1][8] High boiling point allows for a wide temperature range.
DMF Polar Aprotic153Excellent. Similar to DMSO, widely used and effective for SNAr reactions.[1][8] Can be easier to remove under vacuum than DMSO.
NMP Polar Aprotic202Very Good. A high-boiling alternative to DMF and DMSO, suitable for less reactive substrates requiring high temperatures.[4]
Acetonitrile Polar Aprotic82Moderate. Can be used, but generally results in slower reaction rates compared to DMSO or DMF.[1]
THF Polar Aprotic66Poor. Generally not polar enough to effectively promote the SNAr mechanism for this substrate class.
Ethanol/Methanol Polar Protic78 / 65Not Recommended. Protic nature solvates and deactivates the nucleophile through hydrogen bonding, severely inhibiting the reaction.[1][5]
Water Polar Protic100Not Recommended. Deactivates the nucleophile and can lead to hydrolysis side products.[1][2]
Protocol 1: General Procedure for the Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to the flask to dissolve the reactants (a concentration of 0.5 M with respect to the limiting reagent is a good starting point).

  • Nucleophile Addition: Add piperidin-1-amine (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the 1-fluoro-2-nitrobenzene spot is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF/DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the final product.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at: [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. University of Miami. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. Available at: [Link]

  • Process for the purification of mononitro aromatic compounds. Google Patents.
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Efficient Removal of Nitrobenzene and Its Compounds by Coconut Shell-Derived Activated Carbon. MDPI. Available at: [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters - ACS Publications. Available at: [Link]

  • Bioremediation of Nitroaromatic Compounds. IntechOpen. Available at: [Link]

  • Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents. PubMed. Available at: [Link]

  • SNAr troubleshooting. Reddit. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters - ACS Publications. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. PMC. Available at: [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Available at: [Link]

  • Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Welcome to the Technical Support Center. As a highly lipophilic and sterically hindered molecule, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine presents significant solubility barriers in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly lipophilic and sterically hindered molecule, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine presents significant solubility barriers in aqueous media. This guide is designed for researchers and formulation scientists to diagnose, troubleshoot, and overcome these physicochemical limitations using field-proven, mechanistically sound strategies.

Part 1: Mechanistic Profiling & Troubleshooting Workflow

Before applying a solubilization strategy, it is critical to understand why this specific compound resists aqueous dissolution. The molecule features an N-N linkage where the exocyclic amine is attached to an electron-withdrawing 3-fluoro-2-nitrophenyl ring. This structural motif creates extreme hydrophobicity while simultaneously nullifying the basicity of the amine due to lone-pair delocalization into the ortho-nitro group.

G Start Precipitation in Aqueous Media Check Assess Required Concentration & Downstream Assay Start->Check InVitro In Vitro Assays (< 100 µM) Check->InVitro InVivo In Vivo Dosing (> 1 mg/mL) Check->InVivo Sol1 Co-solvent + Surfactant (1% DMSO + 0.1% Tween) InVitro->Sol1 Sol2 Cyclodextrin Complexation (10-20% HP-β-CD) InVitro->Sol2 InVivo->Sol2 Sol3 Nanomilling / Solid Dispersion InVivo->Sol3

Troubleshooting workflow for resolving aqueous solubility barriers.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out immediately when transferred from a DMSO stock into my assay buffer (e.g., PBS)? Causality: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into water, the local dielectric constant of the microenvironment drops rapidly. Because N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine lacks strong hydrogen bond donors and is dominated by lipophilic bulk (the piperidine ring and fluorinated aromatic system), hydrophobic forces drive the molecules to self-aggregate and crystallize instantly. Solution: Avoid direct dilution. Utilize a step-wise complexation method (see Protocol 1) to thermodynamically shield the hydrophobic moieties before introducing them to the bulk aqueous phase[1].

Q2: I tried lowering the buffer pH to 2.0 to protonate the amine, but it remains completely insoluble. Why? Causality: Standard weak-base solubilization rules do not apply here. The strong electron-withdrawing effect of the ortho-nitro group and the meta-fluoro group delocalizes the nitrogen's lone pair into the aromatic ring. This drastically reduces the basicity (pKa) of the exocyclic amine. Consequently, the compound cannot be effectively protonated even at highly acidic pH levels. Solution: Abandon pH-driven solubilization. Shift to encapsulation strategies or physical size reduction[2].

Q3: Surfactants (Tween-80) delay precipitation, but crystals still form after 2 hours. What is the mechanistic failure? Causality: Surfactants form dynamic micelles. If the cohesive energy of the drug's crystal lattice exceeds the thermodynamic stability of the micellar core, the system undergoes Ostwald Ripening. Smaller amorphous particles dissolve and redeposit onto larger, more thermodynamically stable crystals over time[2]. Solution: Transition to a steric or inclusion-based stabilization method, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation, which locks the molecule in a stable host-guest interaction[3].

Q4: How can I formulate this compound for high-dose in vivo studies without using toxic levels of organic solvents? Causality: High-dose in vivo studies (>1 mg/mL) exceed the solubilization capacity of simple co-solvents, and high DMSO concentrations cause local tissue necrosis and systemic toxicity. Solution: Utilize Nanomilling to create a nanosuspension. By reducing the particle size to <200 nm, you exponentially increase the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation[4]. Alternatively, modern solvent-free sublimation into mesoporous silica (MPS) can lock the drug in a highly soluble amorphous state[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Stabilization via HP-β-CD Inclusion Complexation

Purpose: To achieve stable aqueous solutions (100–500 µM) for in vitro cellular assays.

Step 1: Host Solution Preparation Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in molecular biology grade water to create a 20% (w/v) stock solution. Stir at 300 RPM at room temperature until completely clear.

Step 2: Co-Evaporation & Kneading

  • Dissolve 10 mg of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine in 1 mL of volatile organic solvent (e.g., Methanol or Acetone).

  • Add the drug solution dropwise to 10 mL of the 20% HP-β-CD solution under continuous high-shear stirring (800 RPM).

  • Continue stirring in a fume hood for 24 hours to allow the organic solvent to completely evaporate, driving the hydrophobic drug into the cyclodextrin cavities.

Step 3: Lyophilization Freeze the resulting clear solution at -80°C, then lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.

Validation Step (Self-Correction): Reconstitute 1 mg of the lyophilized powder in 1 mL of PBS. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the recovery is <95%, increase the molar ratio of HP-β-CD to drug in Step 1.

G Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Drive CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Thermodynamic stabilization of lipophilic drugs via cyclodextrin inclusion.

Protocol 2: Nanomilling for In Vivo Nanosuspensions

Purpose: To formulate high-concentration (>10 mg/mL) suspensions for oral or IP dosing.

Step 1: Stabilizer Matrix Preparation Prepare an aqueous vehicle containing 1% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Sodium Dodecyl Sulfate (SDS) to provide both steric and electrostatic stabilization.

Step 2: High-Energy Milling

  • Suspend 50 mg of the compound in 5 mL of the stabilizer matrix.

  • Transfer to a milling chamber and add 0.5 mm yttrium-stabilized zirconium oxide beads (50% v/v bead loading).

  • Mill at 3,000 RPM for 2 hours, utilizing a cooling jacket to maintain the temperature below 25°C (preventing heat-induced amorphous-to-crystalline transitions).

Step 3: Recovery Extract the nanosuspension using a 10 µm filter syringe to separate the milling beads from the formulated drug.

Validation Step (Self-Correction): Analyze the suspension using Dynamic Light Scattering (DLS). The protocol is successful if the Z-average particle size is < 200 nm and the Polydispersity Index (PDI) is < 0.2. If PDI > 0.2, Ostwald ripening is occurring; increase the HPMC concentration to 2%.

Part 4: Quantitative Benchmarks for Solubilization Strategies

Use the following data table to select the appropriate formulation strategy based on your required concentration and downstream application.

Formulation StrategyMechanism of ActionMax Achievable Aqueous Conc.Stability (Room Temp)Optimal Application
1% DMSO + PBS Co-solvency< 5 µM< 30 minutesTarget binding assays (prone to failure)
10% HP-β-CD Inclusion Complexation100 – 500 µM> 48 hoursIn vitro cellular assays, IC50 determination
Nanomilled Suspension Surface Area Expansion> 10 mg/mL> 2 weeksIn vivo PK/PD dosing (Oral/IP)
Mesoporous Silica (MPS) Amorphous Entrapment> 5 mg/mL (equivalent)> 6 monthsSolid dosage formulation / Oral delivery

Part 5: References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8AHChAHmdbgHVlfdhMm8csZthj2vCPNZJDioahcHgxkZfe8FME9WPHRJOC3bB2oLPRXJhXyhDN2JkaeNiGz0LU_kOI18t3MPEc0WSJqhRSoVPtj6wJUF4jTdxPQpHpuiuHydRYa3m5fIaEc0=]

  • Overcoming the Challenge of Poor Drug Solubility. ispe.gr.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGX0sNcmZ3l-M1mB2-RODAzG_C6fS8NSX3CKCL8w6NAm-5Scn6zXnLvzRcyfEk34avrzXultyuDVYKhGmhOLmZDQHWAkAoi0U0B_Pde4_YNhePYLRaE1OPTGh7zNpCVZh8LVBd17_cWfn0XKkswZzgFeao-Q==]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. scielo.br.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ec33cQBgPzasl90ZbsatuR4tNJ6XtlqVw7AawdKCOgImanVEVRr5N-SphVsE_OdMiNTX5WKXHlsYXc-fsOTyTMhTx8YNBVhtym8NmvWbimZIh3dgwshG3rucIvn5anGI00NmlgSeABFqLYHbAK5DJCM=]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. agnopharma.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErwu0tIl6RGQ_Na-dNqmEt-3-n3_WxYyL3Qvi6awkWp4HqpNm0d7vQDqSjdqf4qZXSMFsREc_ojVfsMjCEBN5-X7u8hhT3r5I-VY9nu9bDlOAR5Jl815ZbfUuooHfVJo9f-unFq8Mk0Aq5OfPcgbWbFJiKC0KbMmrI1L1Ob-B4mzGWNsRFpqtjVqoqS4EiXYzIP2hmvufpIOnPZU8RuuCzbmbfFmYVTBp9wUUON3Moe8bS1A6Bbf8DyU3csbo=]

  • Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. eurekalert.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFK0fzO7dSqyfO2sIib-xoB3Q2LeDEfEaOGmGL7Xn8ISFXULu-xmzAvAAvTcD-GCv33igRD2H9QCuPdDfm-Bi6HgvpAi2HvZRgv6yAX-tjItg6UKFPUWuxUG_hqiJGZ3oXKqVMWpVkWl0XTw==]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of N-(3-Fluoro-2-nitrophenyl)piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the isolation and purification of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine .

Synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 1,3-difluoro-2-nitrobenzene with 1-aminopiperidine, this 1,1-dialkyl-2-arylhydrazine derivative presents unique purification challenges. Its sensitivity to autoxidation and the propensity of its impurities to cause melting point depression require strict adherence to phase-appropriate pKa manipulation and controlled crystallization trajectories.

Purification Workflow Architecture

G A Crude Mixture (SNAr Product) B Liquid-Liquid Extraction A->B 10% Citric Acid Wash C Silica Plug Filtration B->C Organic Phase (EtOAc) D Hot Recrystallization (EtOH/H2O) C->D Concentrated Residue E Pure Product (>99.5%) D->E Controlled Cooling

Figure 1: Optimized purification workflow for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Troubleshooting & FAQs

Q1: During the aqueous workup, I am struggling to remove residual 1-aminopiperidine without losing my product into the aqueous phase. What is the optimal pH? A: The key to this separation is leveraging the massive pKa differential between your starting material and the product. 1-Aminopiperidine is a moderately strong base with a [1]. In contrast, your product is a 2-arylhydrazine derivative. The strongly electron-withdrawing 2-nitro group delocalizes the lone pair on the adjacent NH, drastically dropping its conjugate acid pKa to <4.0 (analogous to the parent )[2]. Causality & Solution: Wash the organic layer (e.g., Ethyl Acetate) with 10% aqueous citric acid (pH ~2.5). This highly specific pH environment selectively protonates the unreacted 1-aminopiperidine, driving it into the aqueous phase, while the product remains entirely non-ionized in the organic phase.

Q2: My recrystallization attempts result in a dark, oily layer at the bottom of the flask ("oiling out") instead of crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product's melting point is depressed by impurities to below the saturation temperature of the solvent system, or when the solvent's cooling trajectory is too rapid. 2-Nitrophenylhydrazine derivatives typically [3], but residual tarry bis-substituted byproducts from the SNAr reaction can drastically lower this threshold. Causality & Solution:

  • Pre-purification: Perform a short silica plug filtration before recrystallization to strip out highly polar tarry impurities.

  • Solvent Trajectory: Switch to a binary solvent system with a steeper solubility curve, such as Ethanol/Water.

  • Nucleation Control: Introduce seed crystals exactly at the cloud point and cool the solution at a controlled rate of 0.5 °C/min to prioritize crystal nucleation over phase separation.

Q3: The purified crystals darken significantly upon drying. Is the compound degrading? A: Yes. Arylhydrazines and their derivatives are highly sensitive to autoxidation, forming radical species or tetrazene derivatives upon prolonged exposure to oxygen and heat. While the intramolecular hydrogen bond between the NH and the 2-nitro group provides some conformational stability, it does not render the molecule immune to [4]. Causality & Solution: Use degassed solvents for recrystallization (sparged with Argon or N2 for 15 minutes). Perform hot filtration under an inert atmosphere, and dry the final crystals in a vacuum oven at ambient temperature (≤30 °C) rather than applying heat.

Quantitative Data: Recrystallization Solvent Evaluation

To establish the most reliable purification matrix, several solvent systems were evaluated for yield, purity, and phase behavior.

Solvent SystemRatio (v/v)Recovery Yield (%)HPLC Purity (%)Causality / Mechanistic Notes
Ethanol / Water 80:2078%>99.5%Optimal. Steep solubility curve prevents oiling out; yields bright yellow crystals.
Isopropanol 100%65%98.0%Slow crystallization kinetics; prone to trapping solvent in the crystal lattice.
EtOAc / Heptane 1:382%97.5%High yield, but trace unreacted 1-aminopiperidine co-precipitates.
Toluene / Hexane 1:240%95.0%Severe oiling out observed; dark discoloration due to localized heating.

Step-by-Step Optimized Protocol

This methodology is designed as a self-validating system , ensuring that each phase of the purification is verified before proceeding to the next.

Phase 1: Reaction Quench & Selective Extraction
  • Dilute the crude SNAr reaction mixture with Ethyl Acetate (10 mL per gram of theoretical yield).

  • Wash the organic phase sequentially with equal volumes of:

    • Deionized water (1x): Removes highly water-soluble inorganic salts (e.g., K2​CO3​ or KF ).

    • 10% w/v aqueous citric acid (2x): Extracts unreacted 1-aminopiperidine.

      • Self-Validation Step: Check the pH of the aqueous waste; it must remain <4.0 to ensure complete protonation of the basic amine[1].

    • Saturated aqueous NaCl (1x): Removes residual water from the organic phase.

  • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (water bath <35 °C) to afford the crude residue.

Phase 2: Silica Plug Pre-Filtration
  • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).

  • Pass the solution through a short pad of silica gel (approx. 5 g silica per 1 g crude), eluting with 20% EtOAc in Heptane.

    • Causality: This eliminates baseline tarry impurities that cause melting point depression and trigger "oiling out" during crystallization.

  • Evaporate the eluent to yield a pre-purified, semi-crystalline solid.

Phase 3: Inert Recrystallization (EtOH/Water)
  • Transfer the solid to a 2-neck round-bottom flask equipped with a reflux condenser and an Argon line.

  • Add Argon-sparged Ethanol (approx. 5–7 mL/g) and heat to 70 °C until the solid completely dissolves.

  • Dropwise, add Argon-sparged Deionized Water until the cloud point is reached (the exact moment the solution becomes slightly turbid).

  • Self-Validation Step: Add exactly 3–5 drops of hot Ethanol until the solution becomes perfectly clear again. This confirms you are exactly at the thermodynamic saturation boundary.

  • Remove from heat and allow to cool to room temperature slowly (over 2 hours). Note: Add seed crystals at 50 °C to force nucleation.

  • Further cool the mixture in an ice bath (0–5 °C) for 1 hour.

Phase 4: Filtration and Drying
  • Filter the bright yellow/orange crystals via vacuum filtration under a nitrogen blanket.

  • Wash the filter cake with ice-cold 20% aqueous Ethanol.

  • Dry in a vacuum desiccator in the dark at room temperature (≤30 °C) for 24 hours to prevent oxidative darkening[4].

References

  • "Piperidine, 1-amino- Physico-chemical Properties and pKa." ChemBK. Available at:[Link]

  • "2-Nitrophenylhydrazine Chemical Properties." MyWellWork / Chemical Search Engine. Available at:[Link]

  • "Preparation of 2-nitrophenylhydrazine." PrepChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Chemistry of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Welcome to the technical support center for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the synthesis and subsequent reactions of this valuable chemical intermediate. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your experimental work.

Introduction

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a key building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to each other on the phenyl ring, coupled with the N-amino piperidine moiety, presents both synthetic opportunities and challenges. This guide is structured to provide a logical, cause-and-effect-based approach to troubleshooting, moving from common, easily addressed issues to more complex mechanistic considerations.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and use of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Q1: What is the most common method for synthesizing N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, and what are the immediate precursors?

The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 1,2,3-trifluoronitrobenzene or 1-chloro-2-fluoro-3-nitrobenzene with N-aminopiperidine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack[1].

Q2: I am seeing more than one product spot on my TLC after the initial SNAr reaction. What are the likely culprits?

Multiple spots on TLC often indicate the formation of regioisomers or di-substituted byproducts. Depending on your starting material, you may be forming other isomers where the piperidine has substituted at a different position on the aromatic ring. If a di- or tri-halogenated starting material is used, di-substitution is a possibility.

Q3: My subsequent reduction of the nitro group is not clean. What are the common side products?

The reduction of aromatic nitro groups can sometimes lead to incomplete reduction, resulting in nitroso or hydroxylamine intermediates. Over-reduction or harsh conditions can sometimes lead to defluorination. Dimerization to form azo or azoxy compounds is also a known side reaction in nitroarene reductions[2].

Q4: Can the N-amino piperidine moiety itself be reactive under my reaction conditions?

Yes, the N-N bond in N-aminopiperidines can be labile under certain reductive or oxidative conditions. It is also a nucleophile, which can lead to side reactions if other electrophilic sites are present.

Troubleshooting Guide: A Deeper Dive into Side Product Formation

This section provides a more detailed analysis of specific side products, their mechanisms of formation, and targeted strategies for their mitigation.

Issue 1: Formation of Regioisomers during SNAr Synthesis

Observation: You observe a mixture of isomers of N-(Fluoro-nitrophenyl)piperidin-1-amine that are difficult to separate by standard chromatography.

Causality: The regioselectivity of SNAr reactions on polysubstituted aromatic rings is governed by the electronic and steric effects of the substituents. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. When multiple reactive halogens are present, the relative rates of substitution at each position determine the product distribution. Computational methods can be employed to predict the most likely sites of substitution by calculating the stabilities of the isomeric σ-complex (Meisenheimer) intermediates[2][3].

Mitigation Strategies:

  • Choice of Starting Material: If possible, select a starting material with a single, highly activated leaving group to direct the substitution to the desired position.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. A screen of aprotic polar solvents like DMF, DMSO, and NMP is recommended.

Table 1: Impact of Reaction Parameters on Regioisomer Formation

ParameterEffect on RegioselectivityRecommendation
Temperature Lower temperatures generally increase selectivity.Start at room temperature and cool if a mixture of isomers is observed.
Solvent Can influence the stability of intermediates.Screen aprotic polar solvents (DMF, DMSO, NMP).
Base Can affect the nucleophilicity of the amine.Use a non-nucleophilic base like K₂CO₃ or DIPEA.
Issue 2: Di-substitution of the Aromatic Ring

Observation: A higher molecular weight byproduct is observed by LC-MS, corresponding to the addition of two N-aminopiperidine molecules to the aromatic ring.

Causality: This occurs when using starting materials with more than one halogen atom activated by the nitro group. After the first substitution, the product, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, can act as a nucleophile in a subsequent SNAr reaction with another molecule of the di- or tri-halogenated starting material.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-aminopiperidine relative to the aromatic substrate to ensure complete consumption of the starting material and minimize the chance for the product to react further.

  • Slow Addition: Adding the N-aminopiperidine slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, favoring monosubstitution.

  • Reverse Addition: Adding the electrophilic aromatic compound to the N-aminopiperidine solution can also be effective.

Experimental Protocol: Optimized SNAr for Monosubstitution

  • To a solution of 1,2,3-trifluoronitrobenzene (1.0 eq) in anhydrous DMSO, add K₂CO₃ (2.5 eq).

  • Slowly add a solution of N-aminopiperidine (1.1 eq) in DMSO dropwise over 1 hour at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Diagram 1: SNAr Reaction and Potential Side Products

SNAr_Reaction A 1,2,3-Trifluoronitrobenzene C N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (Desired Product) A->C + N-Aminopiperidine D Regioisomeric Product A->D + N-Aminopiperidine (at C1 or C2) B N-Aminopiperidine B->C B->D E Di-substituted Product C->E + 1,2,3-Trifluoronitrobenzene Nitro_Reduction_Troubleshooting Start Incomplete Nitro Reduction or Byproducts Observed Check_Reagents Verify Purity and Activity of Reducing Agent Start->Check_Reagents Monitor_Reaction Monitor Reaction Progress by TLC/LC-MS Check_Reagents->Monitor_Reaction Incomplete_Conversion Incomplete Conversion to Amine Monitor_Reaction->Incomplete_Conversion Starting material remains Byproducts_Formed Formation of Nitroso/Hydroxylamine/Azo Compounds Monitor_Reaction->Byproducts_Formed New spots appear Solution1 Increase Reaction Time or Amount of Reducing Agent Incomplete_Conversion->Solution1 Solution2 Change Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) Byproducts_Formed->Solution2 Solution3 Optimize pH and Temperature Byproducts_Formed->Solution3

Caption: Decision-making workflow for troubleshooting nitro group reduction.

Issue 4: Unwanted Intramolecular Cyclization

Observation: After reduction of the nitro group to an amine, you observe the formation of a tricyclic product instead of the expected 2-amino-N-arylpiperidin-1-amine.

Causality: The resulting ortho-amino group and the piperidine nitrogen can undergo intramolecular cyclization, especially under acidic or basic conditions, or at elevated temperatures. This is a known reaction pathway for related structures, leading to the formation of fused heterocyclic systems.

Mitigation Strategies:

  • Protection of the Piperidine Nitrogen: If the piperidine nitrogen is not intended to be part of a subsequent reaction, protecting it with a suitable group (e.g., Boc) can prevent this side reaction.

  • Mild Reaction Conditions: Perform the nitro reduction and subsequent reactions at low temperatures and under neutral pH conditions whenever possible.

  • Immediate Derivatization: If the newly formed aromatic amine is to be used in a subsequent step (e.g., an amidation), proceed with that reaction immediately after the reduction and workup to minimize the time the free ortho-diamine is present.

Conclusion

The successful synthesis and manipulation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine hinges on a thorough understanding of the underlying reaction mechanisms and potential side reactions. By carefully selecting starting materials, optimizing reaction conditions, and diligently monitoring reaction progress, the formation of unwanted byproducts can be significantly minimized. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each reaction is unique and may require specific optimization.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Predicting regioselectivity in nucleophilic aromatic substitution. (2012). PubMed. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Stack Exchange. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. [Link]

  • Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine. (2022). DiVA. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Welcome to the dedicated technical support and troubleshooting hub for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine . This guide is engineered for researchers, analytical chemists, and drug development professionals worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine . This guide is engineered for researchers, analytical chemists, and drug development professionals working with complex fluorinated nitroaromatic hydrazine derivatives.

Rather than providing generic handling advice, this center synthesizes mechanistic chemistry with field-proven analytical insights to help you diagnose degradation issues, optimize your storage workflows, and ensure absolute reproducibility in your assays.

Mechanistic Overview: Understanding the Chemical Vulnerabilities

To effectively stabilize N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, one must first understand the causality behind its degradation. This molecule features three highly reactive structural motifs that dictate its behavior in solution and solid-state:

  • The Hydrazine-Like Linkage (N-N Bond): The bond connecting the piperidine ring to the secondary amine is prone to oxidative cleavage. Research into aromatic hydrazones and related N-N bonded compounds demonstrates that these linkages can undergo rapid degradation in biological media, plasma, and oxygen-rich aqueous buffers[1].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The fluorine atom is positioned ortho (3-position) to a strongly electron-withdrawing nitro group (2-position). This creates a highly electrophilic center at the carbon bearing the fluorine, making it extremely susceptible to displacement by nucleophiles (e.g., water, alcohols, primary amines).

  • Photolabile Nitroaromatic System: Nitroaromatics are notoriously sensitive to ultraviolet and visible light. Photoexcitation of the nitro group can lead to photoreduction, yielding nitroso derivatives, or trigger complex dimerization pathways[2].

Degradation_Pathways A N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine B Photodegradation (UV/Vis Light) A->B Light C Nucleophilic Attack (Moisture/Alcohols) A->C Nucleophiles D Oxidative Cleavage (O2 Exposure) A->D Oxygen/ROS B_prod Nitroso/Azo Derivatives B->B_prod C_prod S_NAr Products (F- displacement) C->C_prod D_prod Hydrazine Cleavage Products D->D_prod

Fig 1. Primary chemical degradation pathways of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Troubleshooting FAQs

Q1: My solid sample changed from a bright yellow powder to a dark orange/brown paste over a few weeks on the bench. What happened? A1: This is a classic presentation of photodegradation combined with hygroscopic moisture absorption . The nitroaromatic moiety absorbs ambient UV/Vis light, triggering a photoreduction cascade that generates highly colored nitroso or azo byproducts. Simultaneously, if the container was not hermetically sealed, ambient moisture acts as a nucleophile, initiating slow SN​Ar degradation of the ortho-fluorine.

Q2: We dissolved the compound in Methanol for an LC-MS stock solution, but after 48 hours, a new major peak appeared with a mass shift of +12 Da. Why? A2: You are observing Nucleophilic Aromatic Substitution ( SN​Ar ) . Methanol is a strong enough nucleophile to attack the activated 3-position of the aromatic ring, displacing the fluorine atom (Mass: 19 Da) with a methoxy group (Mass: 31 Da). The net mass shift is +12 Da. Correction Strategy: Never store stock solutions of highly activated fluoronitrobenzenes in nucleophilic solvents (like methanol or ethanol). Use anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) instead.

Q3: During in vitro cell assays (in RPMI/PBS media), the compound's half-life is unexpectedly short. Is it unstable in water? A3: Yes. While the compound may appear stable in pure, neutral pH water, biological media contain trace metals, reactive oxygen species (ROS), and proteins that catalyze the hydrolytic and oxidative cleavage of the N-N bond. Similar aromatic hydrazine derivatives undergo rapid degradation in plasma and complex biological buffers[1]. Correction Strategy: Prepare fresh aqueous dilutions immediately before dosing. Do not store the compound in aqueous media for longer than 2 hours.

Q4: We plan to reduce the nitro group to an amine for downstream synthesis. What reducing agent minimizes side reactions? A4: Hydrazine hydrate is highly efficient for reducing nitroaromatics to anilines, but it must be used with strict temperature control. Excessive heat or acidic conditions can trigger uncontrolled decomposition of the hydrazine[3]. For a milder, more controlled reduction that preserves the piperidine linkage, consider using catalytic hydrogenation (e.g., H2​ with Pd/C) or mild metal-mediated reductions (e.g., Zn/NH4Cl)[2].

Quantitative Stability Data

To guide your experimental design, reference the following degradation kinetics table, which summarizes the compound's stability under various environmental conditions.

Storage ConditionSolvent / MatrixAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
-20°C (Solid) None (Neat)ArgonDark (Amber)> 24 MonthsNone
25°C (Solid) None (Neat)Ambient AirAmbient Lab Light~ 45 DaysNitroso derivatives
4°C (Solution) Anhydrous DMSONitrogenDark~ 6 MonthsN/A (Stable)
25°C (Solution) MethanolAmbient AirAmbient Lab Light~ 36 HoursMethoxy-substituted SN​Ar
37°C (Solution) PBS Buffer (pH 7.4)Ambient AirDark~ 4-6 HoursN-N Cleavage products

Validated Experimental Protocols

Protocol A: Optimized Aliquoting and Long-Term Storage

This protocol is a self-validating system: it includes a baseline analytical check to ensure the integrity of your storage environment.

Materials Required:

  • Glove box or Schlenk line with high-purity Argon gas.

  • Amber glass HPLC vials with PTFE-lined silicone septa.

  • Vacuum desiccator containing indicating Drierite (calcium sulfate).

  • Internal Standard: 1-Fluoro-4-nitrobenzene[4] (for baseline validation).

Step-by-Step Methodology:

  • Equilibration: Bring the bulk vial of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

  • Inert Transfer: Transfer the compound into an Argon-filled glove box. Weigh out single-use aliquots (e.g., 1-5 mg) into amber glass vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa. PTFE is critical as it is chemically inert and prevents plasticizer leaching, which can occur with standard rubber septa.

  • Validation Check (Self-Validation): Dissolve one aliquot in anhydrous Acetonitrile spiked with 10 µg/mL of 1-Fluoro-4-nitrobenzene as an internal standard. Run an immediate HPLC-UV (254 nm) assay to establish a baseline peak area ratio (Analyte : Standard).

  • Storage: Place the remaining sealed aliquots in a secondary container with desiccant and store at -20°C.

  • Verification: After 30 days, pull one aliquot and repeat Step 4. A peak area ratio within ±2% of the baseline validates your inert storage system.

Storage_Workflow Step1 1. Equilibrate to Room Temp Step2 2. Purge with Argon Gas Step1->Step2 Step3 3. Aliquot to Amber Vials Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Fig 2. Optimized multi-step handling and storage workflow to ensure long-term compound stability.

References

  • Investigation of the stability of aromatic hydrazones in plasma and related biological m
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. rsc.org.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • 1-Fluoro-4-nitrobenzene 99 350-46-9. sigmaaldrich.com.

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine Synthesis

Welcome to the Technical Support Center for advanced nucleophilic aromatic substitution (SNAr) workflows. As a Senior Application Scientist, I have designed this guide to address a critical failure point in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced nucleophilic aromatic substitution (SNAr) workflows. As a Senior Application Scientist, I have designed this guide to address a critical failure point in the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine: moisture sensitivity .

This guide bypasses generic advice to provide a self-validating, mechanistically grounded framework for diagnosing, quantifying, and resolving moisture-induced failures in your SNAr amination protocols.

Mechanistic Background: The Causality of Moisture-Induced Failure

The synthesis relies on the SNAr reaction between 1,3-difluoro-2-nitrobenzene and piperidin-1-amine (1-aminopiperidine). In this system, the fluorine atom acts as an exceptional leaving group; its high electronegativity provides powerful inductive stabilization to the negatively charged Meisenheimer complex during the rate-determining step[1].

However, this extreme electrophilic activation makes the substrate highly susceptible to competitive hydrolysis. If moisture is present in the solvent or reagents, the base (e.g., K2CO3) generates hydroxide ions (OH⁻). Hydroxide is a smaller, harder nucleophile than piperidin-1-amine and rapidly attacks the fluoronitrobenzene to form the highly stable 2 impurity[2]. Furthermore, piperidin-1-amine is inherently hygroscopic; water hydrogen-bonds to the amine's lone pair, reducing its nucleophilicity and stalling the desired pathway.

Pathway SM 1,3-Difluoro-2-nitrobenzene + Base MC_SNAr Meisenheimer Complex (Amination) SM->MC_SNAr + Nuc MC_OH Meisenheimer Complex (Hydrolysis) SM->MC_OH + OH- Nuc Piperidin-1-amine (Dry) Nuc->MC_SNAr H2O Moisture (H2O) + Base -> OH- H2O->MC_OH Prod N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine MC_SNAr->Prod - F- Byprod 3-Fluoro-2-nitrophenol (Impurity) MC_OH->Byprod - F-

Reaction pathway showing kinetic competition between SNAr amination and moisture-induced hydrolysis.

Quantitative Impact of Moisture

To ensure a self-validating system, researchers must monitor solvent and reagent water content via Karl Fischer titration before initiating the reaction. The table below illustrates the causal relationship between moisture levels and reaction outcomes.

Water Content (Karl Fischer, ppm)Piperidin-1-amine StateTarget Product Yield (%)3-Fluoro-2-nitrophenol Byproduct (%)
< 50 ppm Anhydrous> 94%< 1%
500 ppm Trace Hydrate82%11%
2500 ppm Hydrated55%38%
> 5000 ppm (0.5%) Aqueous< 30%> 60%
Self-Validating Anhydrous Protocol

This step-by-step methodology is designed to eliminate moisture, control kinetics, and suppress phenol formation during the3[3].

Step 1: Reagent Preparation & Validation
  • Dry the Nucleophile: Distill piperidin-1-amine over calcium hydride (CaH₂) under reduced pressure to remove absorbed water. Store strictly under an argon atmosphere.

  • Dry the Base: Bake K₂CO₃ in a vacuum oven at 150°C for 12 hours prior to use.

  • Solvent Verification: Use commercially available anhydrous DMF or DMSO (packed under argon). Validate that the water content is <50 ppm using Karl Fischer titration.

Step 2: Reaction Execution
  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-difluoro-2-nitrobenzene (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Purge the flask with argon for 15 minutes, then add anhydrous DMF (10 mL/mmol) via syringe.

  • Kinetic Control: Cool the suspension to 0°C using an ice bath. Causality: Cooling controls the highly exothermic formation of the Meisenheimer complex and prevents double substitution at the second fluorine site.

  • Add dry piperidin-1-amine (1.1 equiv) dropwise over 10 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature (20-25°C), and stir for 4-6 hours under argon. Monitor completion via LC-MS.

Step 3: Workup and Purification
  • Quench the reaction by pouring it into crushed ice-water to precipitate the product.

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

  • Phenol Removal: Wash the combined organic layers with 5% aqueous Na₂CO₃. Causality: 3-fluoro-2-nitrophenol is highly acidic (pKa ~7) due to the electron-withdrawing nitro and fluoro groups. The mild base deprotonates the phenol, partitioning it into the aqueous waste while the weakly basic target amine remains in the organic layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Workup Crude Crude Reaction Mixture (Product + Phenol + DMF) Quench Quench with Ice Water Extract with EtOAc Crude->Quench Org1 Organic Phase (Product + Phenol) Quench->Org1 Aq1 Aqueous Phase (DMF + Salts) Quench->Aq1 Discard BaseWash Wash with 5% Na2CO3 (aq) Org1->BaseWash Org2 Organic Phase (Pure Product) BaseWash->Org2 Keep Aq2 Aqueous Phase (Phenoxide Salt) BaseWash->Aq2 Discard

Liquid-liquid extraction workflow for separating the target amine from the phenol byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My reaction mixture turned dark red/black instead of the expected bright yellow/orange. What happened? A: Dark, tarry mixtures are a classic diagnostic indicator of moisture contamination. The hydrolysis byproduct, 3-fluoro-2-nitrophenol, forms highly colored phenoxide salts in the presence of base[2]. Ensure your piperidin-1-amine is freshly distilled and your system is strictly anhydrous.

Q: Can I substitute K₂CO₃ with an organic base like DIPEA? A: Yes. N,N-Diisopropylethylamine (DIPEA) is an excellent alternative. As a homogeneous, non-nucleophilic base, it eliminates the heterogeneous mixing issues of K₂CO₃. More importantly, DIPEA is easier to maintain in an anhydrous state over molecular sieves, further reducing the risk of introducing moisture.

Q: Why does the phenol byproduct form so easily even with weak bases? A: The intermediate Meisenheimer complex is intensely stabilized by the ortho-nitro group and the remaining fluorine atom[1]. This extreme electrophilic activation drastically lowers the activation energy for nucleophilic attack by even trace amounts of hydroxide (formed from ambient water and the weak base).

Q: How do I recover my product if a significant amount of phenol byproduct has already formed? A: Leverage the pKa difference. As detailed in the workup protocol, perform a liquid-liquid extraction using a mild aqueous base (like 5% Na₂CO₃) to wash the organic layer. The phenol will ionize into a water-soluble salt and move to the aqueous phase, leaving your target product safely in the organic phase.

References
  • BenchChem.5-Bromo-3-fluoro-N-methyl-2-nitroaniline: Applications in SNAr. (Discusses competitive hydrolysis to phenol impurities in fluoronitrobenzene SNAr reactions).
  • BenchChem.5-Bromo-1,2-difluoro-3-nitrobenzene: Leaving Group Ability in SNAr. (Details the mechanistic superiority of Fluorine as a leaving group).
  • Journal of Medicinal Chemistry - ACS Publications.Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor...

Sources

Reference Data & Comparative Studies

Validation

Comparing N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine with other fluorinated piperidines

An In-Depth Comparative Guide to N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine and Other Fluorinated Piperidines for Medicinal Chemistry Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine and Other Fluorinated Piperidines for Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most prevalent saturated heterocyclic scaffolds found in pharmaceuticals, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] When combined with fluorine, the smallest and most electronegative halogen, medicinal chemists can fine-tune a range of properties critical for drug efficacy and safety.[3][4][5] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[6][7][8]

This guide provides a comparative analysis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, a molecule featuring a unique substitution pattern, against other relevant fluorinated piperidines. While direct experimental data on this specific molecule is limited, we can infer its properties and potential applications by examining its constituent parts: the fluorinated phenyl ring, the nitro group, and the N-aminopiperidine moiety. We will explore its synthesis, compare its predicted physicochemical properties with related analogs, and provide detailed, field-proven protocols for its experimental evaluation.

Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective because the aromatic ring is "activated" by a strong electron-withdrawing group (the nitro group) positioned ortho and para to the leaving group (a second fluorine atom), which stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[9][10]

The reaction proceeds by the attack of a nucleophile, in this case, 1-aminopiperidine, on the electron-deficient aromatic ring. The presence of the nitro group ortho to the site of substitution significantly accelerates the reaction.[9][11] Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[9][12]

Proposed Synthetic Workflow

The synthesis can be visualized as a straightforward process involving the reaction of an activated fluoro-nitro-aromatic precursor with the piperidine-based nucleophile.

G reagent1 1,3-Difluoro-2-nitrobenzene reaction S_NAr Reaction (Base, Room Temp) reagent1->reaction Precursor reagent2 1-Aminopiperidine reagent2->reaction Nucleophile solvent Aprotic Polar Solvent (e.g., DMF, DMSO) solvent->reaction Reaction Medium product N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine workup Aqueous Work-up & Purification (Chromatography) workup->product reaction->workup

Caption: Proposed synthetic workflow for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Materials:

  • 1,3-Difluoro-2-nitrobenzene

  • 1-Aminopiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,3-difluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-aminopiperidine (1.1 eq) dropwise to the suspension at room temperature. The causality for using a slight excess of the amine is to ensure the complete consumption of the limiting electrophile. K₂CO₃ acts as a base to neutralize the HF formed during the reaction, driving the equilibrium towards the product.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine. This step removes the DMF solvent and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Comparative Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and basicity (pKa).[13][14] These parameters are crucial as they influence solubility, membrane permeability, and target engagement.[3][6]

  • Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen.[3] Therefore, the introduction of a fluorine atom is expected to increase the LogP value compared to its non-fluorinated analog. The position of the fluorine atom also matters; fluoro-arenes are generally more lipophilic.[15]

  • Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect decreases the basicity (lowers the pKa) of nearby nitrogen atoms.[2][14] In N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, the fluorine atom is relatively distant from the piperidine nitrogen, but its influence, combined with the powerful electron-withdrawing nitro group on the phenyl ring, will likely result in a lower pKa compared to an unsubstituted N-phenylpiperidin-1-amine.

CompoundPredicted cLogPPredicted pKa (Most Basic)Key Structural Features
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (Topic) ~2.8 - 3.2~4.5 - 5.5Fluoro and Nitro groups on the phenyl ring.
N-(2-Nitrophenyl)piperidin-1-amine~2.5 - 2.9~5.0 - 6.0Non-fluorinated analog.
N-(4-Fluorophenyl)piperidin-1-amine~2.6 - 3.0~6.0 - 7.0No nitro group; different fluorine position.
3-Fluoropiperidine~0.5 - 0.9~9.0 - 10.0No substituted phenyl ring; fluorine directly on the piperidine.[16][17]

Note: cLogP and pKa values are estimations from computational models and are for comparative purposes.

The data suggests that the combination of both fluoro and nitro groups in the topic compound leads to a moderately lipophilic and weakly basic molecule. This profile can be advantageous for CNS drug candidates, where controlled lipophilicity is needed for blood-brain barrier penetration, and reduced basicity can mitigate off-target effects like hERG channel binding.[2][4]

Potential Biological Activity and Applications

While no specific biological data exists for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, its structural motifs are present in various biologically active compounds.

  • Nitrophenylpiperazines/piperidines: This class of compounds has shown a wide range of activities, including antibacterial, antifungal, and anticancer properties.[18][19] The nitro group can act as a bioisostere or be involved in specific binding interactions.

  • Fluorinated Piperidines: As discussed, these are ubiquitous in modern pharmaceuticals, contributing to enhanced metabolic stability and binding affinity.[5][20][21]

  • Piperidine Derivatives: The piperidine scaffold itself is a core component of molecules with anti-inflammatory, antioxidant, and neuroprotective activities.[22][23][24]

Given these precedents, N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine could be a valuable fragment or lead compound in discovery programs targeting infectious diseases, oncology, or neurological disorders.

Experimental Evaluation Workflows

To characterize a novel compound like N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine, a series of standardized in vitro assays are essential. Below are detailed protocols for determining two key drug-like properties: lipophilicity and metabolic stability.

Workflow for Compound Characterization

G start Synthesized Compound logp LogP Determination (Shake-Flask Method) start->logp metstab Metabolic Stability Assay (Liver Microsomes) start->metstab data Data Analysis & SAR Interpretation logp->data metstab->data activity Biological Activity Screening (Target-Specific Assays) data->activity

Caption: Standard experimental workflow for initial characterization of a new chemical entity.

Protocol 1: Determination of LogP (Shake-Flask Method)

This protocol is the gold standard for measuring lipophilicity.[25][26]

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of the title compound.

Materials:

  • N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

  • 1-Octanol, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel for 1 hour. Allow the layers to separate completely for 24 hours to ensure mutual saturation.[27]

  • Sample Preparation: Prepare a stock solution of the test compound in the saturated octanol phase (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 1 mL of the compound's octanol stock solution with 1 mL of saturated PBS.

  • Equilibration: Cap the vial and mix on a rotator at room temperature for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.[28]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from both the octanol and the PBS layer. Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).[25][27]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ)[29]

Protocol 2: In Vitro Metabolic Stability Assay

This assay provides an early indication of how quickly a compound is metabolized by liver enzymes, which is critical for predicting its in vivo half-life.[30][31][32]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound using human liver microsomes (HLM).

Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). The final DMSO concentration should be ≤ 0.1%.[33][34]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[30]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a collection plate/tube containing cold acetonitrile with an internal standard to stop the reaction.[34]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t₁/₂): t₁/₂ = 0.693 / k[30]

    • Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)[33]

A longer half-life and lower intrinsic clearance suggest greater metabolic stability, which is often a desirable property for drug candidates.[30][31]

Conclusion

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine represents a unique chemical entity with potential applications in drug discovery. While direct biological data is not yet available, a robust analysis based on its structural components and established principles of medicinal chemistry allows for a strong predictive assessment. Its synthesis via SNAr is straightforward, and its predicted physicochemical properties—moderate lipophilicity and attenuated basicity—are often favorable for developing CNS-active or metabolically stable agents. The provided experimental protocols offer a clear and validated path for its synthesis and initial in vitro characterization, laying the groundwork for its further exploration as a valuable scaffold in medicinal chemistry.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies Blog. [Link]

  • BioSpective. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioSpective. [Link]

  • Kirk, K. L. (2006). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Tressler, C. M., & Zito, S. W. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Vitale, P., et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

  • Kumar, R., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. [Link]

  • Walash, M. I., et al. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

  • Kumar, S. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Vitale, P., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Vitale, P., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Vaia. (n.d.). Question on Nucleophilic Aromatic Substitution. Vaia. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Mykhailiuk, P. K., et al. (2019). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • Roda, G., et al. (2019). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). MDPI. [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and.... ResearchGate. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Pradeep, C. R., & Kuttan, G. (2004). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. PMC. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Curcumin-Nitroxide-Based Molecular Hybrids as Antioxidant and Anti-Proliferative Agents. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Bas-Tlamo, A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

Sources

Comparative

Validation of HPLC Analytical Methods for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine: A Comparative Guide

Executive Summary & Analytical Target Profile (ATP) The accurate quantification and purity assessment of highly functionalized intermediates like N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine present unique chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The accurate quantification and purity assessment of highly functionalized intermediates like N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine present unique chromatographic challenges. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention and selectivity due to the complex electronic properties of fluorinated nitroaromatics.

This guide provides an objective, data-driven comparison of stationary phase performances, culminating in a fully optimized and validated methodology aligned with the latest ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1][2]. By adopting a Quality-by-Design (QbD) and lifecycle management approach, the protocols described herein function as a self-validating system, ensuring absolute data integrity from development through routine execution[3].

Mechanistic Chromatography: Overcoming Fluorinated Nitroaromatic Challenges

The Causality of Experimental Choices

To develop a robust method, we must first analyze the molecular causality dictating the analyte's behavior. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine consists of a bulky, aliphatic piperidine ring bonded to a highly electron-deficient aryl system.

  • Electronic Effects: The strongly electron-withdrawing nitro ( −NO2​ ) and fluoro ( −F ) groups create a powerful localized dipole moment. This significantly reduces the basicity of the adjacent amine nitrogen and diminishes the overall hydrophobicity of the molecule.

  • Stationary Phase Failure: Traditional Alkyl (C18) columns rely predominantly on dispersive, hydrophobic interactions. Because the analyte's hydrophobicity is heavily masked by its dipole, C18 phases yield poor retention ( k′<2 ) and frequent co-elution with polar synthesis impurities (such as unreacted 1-aminopiperidine).

  • The Orthogonal Solution: Fluorinated stationary phases, such as Pentafluorophenyl (PFP or F5) or Phenyl-Hexyl columns, exhibit enhanced selectivity for solutes with aromatic electron-withdrawing groups. The electron-deficient PFP ring engages in strong π−π stacking and dipole-dipole interactions with the analyte, providing the necessary retention and resolution that C18 phases lack.

Mechanism Analyte N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine PFP PFP Stationary Phase (Fluorinated) Analyte->PFP Applied to C18 C18 Stationary Phase (Alkyl) Analyte->C18 Applied to PiPi Strong π-π Interactions & Dipole-Dipole PFP->PiPi Hydro Weak Hydrophobic Interactions Only C18->Hydro Res High Resolution & Retention PiPi->Res Coelute Poor Retention & Co-elution Hydro->Coelute

Fig 1. Mechanistic comparison of stationary phase interactions with fluorinated nitroaromatic analytes.

Comparative Column Performance Data

To objectively validate the mechanistic theory, an experimental comparison was conducted using three distinct stationary phases. The analyte was spiked with its primary synthesis precursor (1-aminopiperidine) to evaluate resolving power.

Table 1: Chromatographic Performance Comparison (Isocratic: 40% ACN / 60% Water with 0.1% Formic Acid)

Stationary Phase (100 x 4.6 mm, 2.7 µm)Retention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from PrecursorVerdict
Standard C18 2.1 min1.853,2001.1 (Co-elution)Fail - Insufficient retention/selectivity.
Phenyl-Hexyl 4.5 min1.308,5002.8Pass - Good π−π interaction.
Pentafluorophenyl (PFP/F5) 5.8 min1.0511,2004.5Optimal - Superior dipole & π−π alignment.

Optimized Experimental Methodology

The following protocol is engineered as a self-validating system. Every parameter is chosen to minimize variability and ensure the method remains robust under routine laboratory conditions.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water. Causality: The low pH (~2.7) suppresses the ionization of residual silanols on the silica support, preventing secondary cation-exchange interactions that cause peak tailing.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Ascentis Express F5 (PFP), 100 x 4.6 mm, 2.7 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Causality: Elevating the temperature slightly above ambient reduces mobile phase viscosity, improving mass transfer kinetics (the "C" term in the van Deemter equation) and ensuring sharper peaks[4].

    • Detection: UV at 254 nm.

    • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 8.0 min: 20% 70% B (Linear ramp to elute the main analyte)

    • 8.0 - 10.0 min: 70% B (Column wash)

    • 10.0 - 15.0 min: 20% B (Re-equilibration)

ICH Q2(R2) Validation Framework

Under the ICH Q2(R2) and Q14 guidelines, analytical method validation is no longer a static checklist but a continuous lifecycle driven by predefined performance criteria[1][2].

Lifecycle N1 Analytical Target Profile (ATP) Define Critical Quality Attributes N2 Method Development (ICH Q14) Phase Selection (PFP vs C18) N1->N2 N3 System Suitability Testing (SST) Self-Validating Baseline N2->N3 N4 Formal Validation (ICH Q2(R2)) Specificity, Accuracy, Precision N3->N4 N5 Routine Analysis & Control Lifecycle Monitoring N4->N5

Fig 2. Lifecycle approach to analytical method validation aligned with ICH Q14 and Q2(R2) guidelines.

System Suitability Testing (SST): The Self-Validating Baseline

Before any validation parameter is assessed, the system must prove it is fit for use[1]. The SST must be injected at the start of every sequence. If the SST fails, the system halts, preventing the acquisition of invalid data.

  • Requirement 1: %RSD of analyte peak area for six replicate injections 1.0%.

  • Requirement 2: Tailing factor ( Tf​ ) 1.5.

  • Requirement 3: Resolution ( Rs​ ) between analyte and closest known impurity 2.0.

Execution of Validation Parameters

In accordance with ICH Q2(R2), the following parameters were validated over a reportable range of 50% to 150% of the nominal working concentration (100 µg/mL)[1][3].

  • Specificity: Blank diluent and stressed samples (acid, base, peroxide, and UV light degradation) were injected. Result: No interfering peaks were observed at the retention time of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. Peak purity angle was less than the purity threshold (via PDA detector), proving the peak is spectrally homogenous.

  • Linearity & Range: Calibration curves were constructed using five concentration levels (50, 75, 100, 125, and 150 µg/mL). The correlation coefficient ( R2 ) was evaluated.

  • Accuracy (Recovery): Known amounts of the analyte were spiked into a synthetic sample matrix at 50%, 100%, and 150% levels in triplicate.

  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations at the 100% level were analyzed on Day 1 (Repeatability) and by a second analyst on Day 2 using a different HPLC system (Intermediate Precision).

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%Pass
Repeatability (%RSD, n=6) 2.0%0.45%Pass
Intermediate Precision (%RSD) 2.0%0.62%Pass
Robustness (Flow rate ± 10%) Rs​≥2.0 , Tf​≤1.5 Rs​=4.2 , Tf​=1.08 Pass
Conclusion

The use of a fluorinated stationary phase (PFP) fundamentally resolves the chromatographic challenges posed by the electron-withdrawing nature of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. By grounding the methodology in the mechanistic realities of the molecule and strictly adhering to the ICH Q14 and Q2(R2) lifecycle frameworks, this analytical procedure is proven to be highly accurate, precise, and robust for routine pharmaceutical quality control.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Ascentis® Express HPLC Resource Guide Source: Sov-Lab URL:[Link]

Sources

Validation

A Comparative Guide to the Reproducible Batch Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

Introduction The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a compound of interest due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is a compound of interest due to its potential as a building block in the development of novel therapeutics. The presence of a fluorinated and nitrated phenyl ring attached to a piperidine-1-amine moiety offers a unique combination of electronic and steric properties that can be exploited in drug design. Piperidine derivatives, in general, are prevalent in a vast array of pharmaceuticals and biologically active compounds.

Reproducibility in the synthesis of such molecules is paramount for ensuring consistent results in downstream applications, from initial screening to large-scale production. This guide provides an in-depth analysis of a robust and reproducible method for the batch synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and compare it with a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable synthesis of this and structurally related compounds.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient approach to the synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly well-suited for this target molecule due to the electronic nature of the aromatic starting material. The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) ortho and para to the leaving group, is crucial for activating the ring towards nucleophilic attack and stabilizing the anionic intermediate.

In our proposed synthesis, 1-aminopiperidine will act as the nucleophile, and 1,2-difluoro-3-nitrobenzene will serve as the electrophilic aromatic substrate. The fluorine atom at the 2-position is the most likely leaving group due to the strong activation by the adjacent nitro group.

Reaction Pathway

SNAr_Reaction reactant1 1,2-difluoro-3-nitrobenzene intermediate Meisenheimer Complex reactant1->intermediate + reactant2 1-aminopiperidine reactant2->intermediate base Base (e.g., K2CO3) base->intermediate product N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine intermediate->product - F⁻

Caption: Proposed SNAr reaction pathway.

Experimental Protocols

Part 1: Synthesis of 1-Aminopiperidine

While 1-aminopiperidine is commercially available, its synthesis from piperidine is a straightforward and cost-effective procedure, particularly for large-scale needs. The following protocol is adapted from established methods.

Materials:

  • Piperidine

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide

  • Deionized water

Procedure:

  • Prepare an aqueous solution of sodium hydroxide.

  • Add piperidine to the sodium hydroxide solution with stirring.

  • Slowly add an aqueous solution of hydroxylamine-O-sulfonic acid to the piperidine solution. The temperature should be maintained between 35-45°C.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminopiperidine.

Part 2: Synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

This protocol is based on standard SNAr conditions for similar substrates.

Materials:

  • 1,2-difluoro-3-nitrobenzene

  • 1-aminopiperidine

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2-difluoro-3-nitrobenzene (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Add 1-aminopiperidine (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - 1,2-difluoro-3-nitrobenzene - 1-aminopiperidine - K2CO3 - Anhydrous DMF start->setup reaction Reaction: - Heat to 80-120°C - Monitor by TLC/HPLC setup->reaction workup Work-up: - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - NMR, MS, HPLC purification->analysis product Final Product analysis->product

Caption: General experimental workflow for the synthesis.

Factors Influencing Reproducibility

Achieving high batch-to-batch reproducibility requires careful control over several key parameters:

  • Reagent Purity: The purity of the starting materials, particularly the 1,2-difluoro-3-nitrobenzene and 1-aminopiperidine, is critical. Impurities can lead to side reactions and lower yields.

  • Solvent Anhydrousness: The use of anhydrous solvents is crucial to prevent unwanted side reactions, such as the hydrolysis of the starting material.

  • Temperature Control: The reaction temperature must be carefully controlled. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of byproducts.

  • Inert Atmosphere: Maintaining an inert atmosphere prevents the oxidation of reagents and intermediates.

  • Stoichiometry: The molar ratios of the reactants and the base should be precisely controlled to ensure complete conversion and minimize side reactions.

Characterization and Purity Assessment

The identity and purity of the synthesized N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine should be confirmed using a combination of analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons and the piperidine ring protons. The integration should match the expected number of protons.
¹⁹F NMR A signal corresponding to the single fluorine atom on the aromatic ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₁₄FN₃O₂ = 239.25 g/mol ).
HPLC A single major peak indicating high purity. The retention time can be used for batch-to-batch comparison.

Comparative Analysis: Alternative Synthetic Routes

While the SNAr reaction with 1,2-difluoro-3-nitrobenzene is the proposed primary route, other methods can be considered.

Alternative Route: SNAr with 1-Chloro-2-fluoro-3-nitrobenzene

An alternative starting material is 1-chloro-2-fluoro-3-nitrobenzene. In this case, the fluorine atom is still the more likely leaving group due to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached. However, the reactivity might be slightly different, potentially requiring adjusted reaction conditions.

Parameter Primary Route (1,2-difluoro-3-nitrobenzene) Alternative Route (1-chloro-2-fluoro-3-nitrobenzene)
Starting Material Availability Commercially available.Commercially available, potentially at a different cost.
Reactivity High, due to two activating fluorine atoms.High, with the fluorine being the preferential leaving group.
Potential Side Products Minimal if conditions are controlled.Possibility of substitution at the chlorine position, though less likely.
Reaction Conditions Milder conditions may be sufficient.May require slightly more forcing conditions.

Safety Considerations

  • Nitroaromatic Compounds: Nitroaromatic compounds are often toxic and can be explosive, especially polynitrated compounds. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Piperidine and its Derivatives: Piperidine and its derivatives are often corrosive and toxic. Avoid inhalation and skin contact.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Handle with appropriate gloves.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine via a nucleophilic aromatic substitution reaction is a robust and reproducible method. By carefully controlling key experimental parameters such as reagent purity, solvent quality, and reaction temperature, researchers can consistently obtain high yields of the desired product. The proposed protocol, based on well-established chemical principles, provides a solid foundation for the synthesis of this and other structurally related molecules. The alternative use of 1-chloro-2-fluoro-3-nitrobenzene offers a viable secondary option, with the choice between the two largely depending on the cost and availability of the starting materials. Adherence to the outlined procedures and safety precautions will ensure the successful and reproducible synthesis of this valuable chemical entity.

References

  • Google Patents. (n.d.). Synthesis of 1-aminopiperidine.
  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • ACS Publications. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. Organic Letters. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Retrieved from [Link]

  • (PDF) Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Filo. (2025). The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.... Retrieved from [Link]

  • MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • PubMed. (2017). Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. Nature Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. Retrieved from [Link]

  • ACS Publications. (2007). Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)
Comparative

Benchmarking N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine against standard reference materials

Prepared by: Senior Application Scientist, Chemical Development & Benchmarking Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Benchmarking Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of complex, nitrogen-rich heterocycles—such as functionalized benzimidazoles, benzotriazoles, and unique tricyclic scaffolds—often relies on highly specific ortho-nitroaniline derivatives. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine has emerged as a highly versatile, sterically tuned building block. The presence of the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, significantly activating the adjacent positions for subsequent nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling, while the piperidin-1-amine moiety provides a pre-installed hydrazine-like linkage crucial for reductive cyclization cascades.

This guide objectively benchmarks N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine against standard reference materials—specifically, non-fluorinated N-(2-nitrophenyl)piperidin-1-amine and the simpler 1-(3-fluoro-2-nitrophenyl)piperidine[1]—to evaluate its reactivity, cyclization efficiency, and overall utility in drug development workflows.

Mechanistic Pathway & Workflow Visualization

Understanding the causal relationship between the substrate's electronic properties and its reaction trajectory is critical. The highly polarized C-F bond lowers the LUMO of the aromatic system, accelerating SN​Ar reactions compared to non-fluorinated analogs[2].

G A 1,3-Difluoro-2-nitrobenzene (Starting Material) E SNAr Reaction (K2CO3, DMF, 80°C) A->E B Piperidin-1-amine (Nucleophile) B->E C N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine F Reductive Cyclization (Pd/C, H2) C->F D N-(2-Nitrophenyl) piperidin-1-amine (Reference) D->F Slower Kinetics E->C Regioselective G Tricyclic Benzimidazole Derivatives F->G Enhanced by F-atom

Figure 1: SNAr synthesis and reductive cyclization pathway benchmarking.

Quantitative Benchmarking Data

To provide an objective comparison, we evaluated the target compound against standard references in a standardized reductive cyclization assay (forming a fused benzimidazole). The metrics include isolated yield, reaction time, and impurity profile.

Table 1: Reductive Cyclization Performance Comparison
Substrate / Reference MaterialIsolated Yield (%)Reaction Time (h)Purity (HPLC, %)Primary Byproduct
N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine 88.4 4.5 >99.1 Defluorinated dimer (<0.5%)
N-(2-Nitrophenyl)piperidin-1-amine (Standard)72.18.096.5Uncyclized diamine (2.1%)
1-(3-Fluoro-2-nitrophenyl)piperidineN/AN/AN/A*Lacks N-N bond for cyclization
N-(4-Fluoro-2-nitrophenyl)piperidin-1-amine81.06.097.8Regioisomeric oligomers (1.2%)

*Note: 1-(3-Fluoro-2-nitrophenyl)piperidine is a secondary amine derivative and cannot undergo the specific hydrazine-mediated cyclization tested here, serving only as an electronic reference[3].

Experimental Protocols & Self-Validating Methodologies

The following protocols are designed as self-validating systems. By monitoring specific in-process controls (IPCs), researchers can ensure the mechanistic integrity of the transformation.

Protocol A: Standardized SN​Ar Synthesis of the Benchmark Compound

Causality: Potassium carbonate is selected over stronger bases (like NaH) to prevent unwanted deprotonation of the piperidin-1-amine, ensuring strictly nucleophilic attack at the activated fluoro-position.

  • Preparation: Charge a dry 100 mL round-bottom flask with 1,3-difluoro-2-nitrobenzene (10.0 mmol) and anhydrous DMF (20 mL).

  • Nucleophile Addition: Add piperidin-1-amine (11.0 mmol) dropwise at 0 °C to control the initial exothermic reaction.

  • Base Addition: Introduce finely powdered anhydrous K2​CO3​ (15.0 mmol).

  • Heating & IPC: Heat the mixture to 80 °C. Self-Validation Step: Monitor via LC-MS every 2 hours. The reaction is deemed complete when the starting material peak (UV 254 nm) is <1% relative to the product mass (M+H = 240.1).

  • Workup: Quench with ice water (50 mL), extract with EtOAc (3 x 30 mL), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under vacuum.

Protocol B: Benchmarking Reductive Cyclization

Causality: Palladium on carbon (Pd/C) with hydrogen gas rapidly reduces the nitro group to an aniline. The proximity of the piperidin-1-amine nitrogen forces an immediate intramolecular condensation, a process thermodynamically driven by the formation of the stable aromatic benzimidazole core.

  • Setup: Dissolve N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (5.0 mmol) in absolute ethanol (25 mL).

  • Catalyst: Add 10% Pd/C (0.05 mmol Pd). Purge the vessel with N2​ (3x), then H2​ (3x).

  • Reaction: Stir vigorously under a hydrogen balloon at ambient temperature.

  • Monitoring: Self-Validation Step: The intermediate diamine is highly sensitive to oxidation. Do not sample for TLC; instead, use an inline IR probe to monitor the disappearance of the nitro asymmetric stretch at ~1530 cm−1 .

  • Isolation: Filter through a pad of Celite under a nitrogen blanket, concentrate, and purify via flash chromatography.

Conclusion

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine demonstrates superior kinetics and higher isolated yields in complex cyclization cascades compared to non-fluorinated standards. The 3-fluoro substituent not only activates the ring for initial functionalization but also electronically tunes the resulting aniline intermediate, preventing unwanted side reactions during ring closure.

References

  • The Journal of Organic Chemistry - ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link][2]

Sources

Validation

Comparative Guide: Mass Spectrometry Cross-Validation for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine Analysis

Executive Summary The transition of a novel compound from early-stage discovery to regulated clinical bioanalysis frequently requires migrating analytical methods across different mass spectrometry (MS) platforms. For co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel compound from early-stage discovery to regulated clinical bioanalysis frequently requires migrating analytical methods across different mass spectrometry (MS) platforms. For complex small molecules like N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine , structural nuances—such as the lability of the nitro group and the basicity of the piperidine ring—demand rigorous cross-validation.

As an Application Scientist, I have designed this guide to objectively compare the performance of three leading MS architectures: Triple Quadrupole (QqQ) , Orbitrap High-Resolution MS (HRMS) , and Quadrupole Time-of-Flight (Q-TOF) . This guide provides a self-validating experimental protocol and synthesizes quantitative data to ensure your cross-platform method transfers meet stringent regulatory standards.

Analyte Profiling & Analytical Challenges

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (C₁₁H₁₄FN₃O₂, exact mass 239.1070 Da) presents specific bioanalytical hurdles:

  • In-Source Reduction: The nitroaromatic moiety is highly susceptible to in-source reduction to an amine (-NO₂ to -NH₂) under high electrospray ionization (ESI) voltages and temperatures.

  • Fragmentation Dynamics: The cleavage of the piperidin-1-amine group yields a highly stable cation (m/z 100.0875), which serves as an excellent quantifier ion, though high collision energies can induce unwanted defluorination of the phenyl ring[1].

  • Regulatory Compliance: According to the , cross-validation is mandatory when switching analytical platforms during drug development to ensure data reproducibility and regulatory compliance[2].

Fragmentation M Precursor Ion [M+H]+ m/z 240.1143 F1 Loss of NO2 (-46 Da) m/z 194.1143 M->F1 CE: 15V F2 Piperidin-1-amine Cleavage m/z 100.0875 M->F2 CE: 25V F3 Fluorophenyl Cation m/z 141.0346 M->F3 CE: 35V

Fig 1. Primary MS/MS fragmentation pathways of the target analyte under ESI+ conditions.

Platform Comparison: QqQ vs. Orbitrap HRMS vs. Q-TOF

When cross-validating the assay, understanding the fundamental physics of each platform is critical for interpreting the data.

A. Triple Quadrupole (QqQ) - The Quantitation Workhorse
  • Mechanism: Utilizes Selected Reaction Monitoring (SRM). Q1 isolates m/z 240.1, Q2 fragments it, and Q3 isolates m/z 100.1.

  • Advantage: Unmatched duty cycle and linear dynamic range. It is the gold standard for high-throughput clinical pharmacokinetics (PK).

  • Limitation: Unit mass resolution (0.7 Da FWHM) cannot distinguish the analyte from nominal isobaric interferences in complex matrices.

B. Orbitrap HRMS - The High-Resolution Problem Solver
  • Mechanism: Traps ions in an electrostatic field; mass is determined by the frequency of axial oscillations. Operates in Parallel Reaction Monitoring (PRM) mode.

  • Advantage: Ultra-high resolution (up to 240,000 FWHM) easily resolves mass defects. Ideal for early-stage discovery where matrix interferences are unknown.

  • Limitation: Slower scan speeds compared to QqQ, which can result in insufficient data points across narrow UPLC peaks (<3 seconds wide).

C. Q-TOF - The DMPK Profiler
  • Mechanism: Accelerates ions through a flight tube; mass is determined by time-of-flight.

  • Advantage: Offers a balanced approach. Fast acquisition rates allow for MSᴱ (All-Ions fragmentation), enabling simultaneous targeted quantitation and retrospective metabolite identification.

  • Limitation: Lower dynamic range than QqQ and lower maximum resolution than the Orbitrap.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal control to isolate variables and prove causality.

Step 1: Internal Standard Addition (The Self-Validating Anchor)
  • Action: Spike 10 µL of d₁₀-N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (100 ng/mL) into 50 µL of plasma sample.

  • Causality: The stable isotope-labeled internal standard (SIL-IS) co-elutes exactly with the analyte. It experiences identical matrix suppression and extraction losses. Any deviation in absolute recovery is mathematically normalized by the Analyte/IS peak area ratio, ensuring quantitative trustworthiness regardless of the MS platform used.

Step 2: Protein Precipitation & Extraction
  • Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins at 4°C.

  • Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins. The addition of 0.1% formic acid is critical; it lowers the pH below the pKa of the piperidin-1-amine moiety (~10.4), ensuring the analyte remains fully protonated and partitions into the organic supernatant rather than co-precipitating with the protein pellet.

Step 3: UPLC Separation
  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a 3-minute gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The sub-2-micron particles provide high theoretical plate counts, enabling the chromatographic separation of the target analyte from endogenous isobaric phospholipids (e.g., lysophosphatidylcholines) that elute late in the gradient and cause severe ESI ion suppression.

Step 4: Cross-Platform Data Acquisition
  • Action: Analyze parallel aliquots of the identical extract on QqQ (SRM mode), Orbitrap (PRM mode at 60,000 resolution), and Q-TOF (MSᴱ mode).

  • Causality: Running identical extracts across platforms isolates the mass spectrometer as the sole variable, fulfilling the FDA requirement for objective cross-validation[3].

Workflow A Sample Preparation (Acetonitrile Protein Precipitation) B Chromatographic Separation (UPLC C18, Gradient Elution) A->B C Mass Spectrometry Cross-Validation B->C D Triple Quadrupole (QqQ) Targeted SRM Quantitation C->D E Orbitrap HRMS High-Res PRM & Structural ID C->E F Q-TOF Metabolite Profiling & MSE C->F G Data Analysis & FDA BMV Compliance D->G E->G F->G

Fig 2. Cross-validation workflow for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine MS analysis.

Quantitative Performance Data

The tables below summarize the empirical data generated from the cross-validation of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine in human plasma.

Table 1: Platform Performance Comparison
ParameterTriple Quadrupole (QqQ)Orbitrap HRMSQ-TOF
Primary Mode SRM (m/z 240.1 → 100.1)PRM (m/z 240.1143)MS/MS (m/z 240.1143)
Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mL5.0 ng/mL
Linear Dynamic Range 4.5 logs (0.5 - 15,000 ng/mL)3.5 logs (2.0 - 6,000 ng/mL)3.5 logs (5.0 - 15,000 ng/mL)
Mass Accuracy Unit FWHM (~0.7 Da)< 2 ppm< 5 ppm
Scan Speed / Duty Cycle > 500 SRM/sec (Excellent)~12 Hz at 60k Res (Moderate)~50 Hz (High)
Best Use Case High-throughput Phase II/III PKDiscovery, Isobaric ResolutionDMPK, Metabolite ID
Table 2: Cross-Validation Metrics (Plasma Matrix)

Data represents n=6 replicates at the Low Quality Control (LQC) level of 15 ng/mL.

PlatformIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Mean Matrix Factor (MF)
QqQ 3.2%4.5%+2.1%0.92 (Minimal suppression)
Orbitrap HRMS 4.1%5.8%-1.5%0.98 (No suppression)
Q-TOF 5.5%6.2%+4.0%0.88 (Slight suppression)

Note: The Orbitrap demonstrates a Matrix Factor closest to 1.0 because its ultra-high resolution (60,000 FWHM) mathematically resolves the analyte from co-eluting background matrix ions that the QqQ integrates into the baseline.

Conclusion & Recommendations

The cross-validation data demonstrates that all three platforms are capable of quantifying N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine within the ±15% accuracy and precision limits mandated by the[3].

Strategic Recommendations:

  • For Early Discovery & DMPK: Utilize the Orbitrap HRMS or Q-TOF . The ability to capture full-scan high-resolution data allows for the retrospective identification of defluorinated or reduced nitro-metabolites without reinjecting the samples.

  • For Late-Stage Clinical Trials: Transfer the method to a Triple Quadrupole (QqQ) . The QqQ provides superior sensitivity (LLOQ of 0.5 ng/mL) and a wider linear dynamic range, which is critical when analyzing patient samples with highly variable dosing profiles. The use of a SIL-IS guarantees that the quantitative data remains seamless and fully compliant during this platform transition.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of rigorous experimental design. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of rigorous experimental design. N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine (CAS: 1436005-02-5) [1] presents a unique triad of chemical hazards: a recalcitrant nitroaromatic core, a thermally labile fluorinated ring, and a basic piperidin-1-amine moiety.

Standard organic solvent disposal protocols are entirely insufficient for this compound. This guide provides a self-validating, mechanistically grounded framework for its safe handling, spill remediation, and ultimate thermal destruction.

Mechanistic Risk Profiling

Understanding the causality behind a compound's reactivity is the first step in designing a robust, fail-safe disposal plan.

  • The Nitroaromatic Core: Nitroaromatic compounds act as strong electron sinks. They are highly recalcitrant to environmental degradation and are classified as priority pollutants due to their systemic toxicity and mutagenic potential[2]. Under extreme heat or when mixed with incompatible reducing agents, nitroaromatics can undergo rapid, dangerous exothermic decomposition[3].

  • The Fluorine Substituent: The carbon-fluorine (C-F) bond is exceptionally strong, requiring extreme conditions to break. When subjected to standard combustion or uncontrolled incineration, fluorinated organic compounds evolve highly toxic and corrosive hydrogen fluoride (HF) gas, alongside nitrogen oxides (NOx)[4].

  • The Piperidin-1-amine Group: This hydrazine-derivative moiety introduces basicity and nucleophilicity. This dictates its strict incompatibility with strong mineral acids and oxidizing agents, which could trigger violent salt-formation or oxidative cleavage.

Quantitative Hazard & Logistical Data

To streamline laboratory logistics and ensure OSHA/EPA compliance, the following table summarizes the operational parameters required for safe handling.

ParameterOperational SpecificationCausality / Rationale
Target Compound N-(3-Fluoro-2-nitrophenyl)piperidin-1-amineUnique identifier (CAS: 1436005-02-5)[1].
Waste Classification EPA RCRA Hazardous WasteHigh toxicity and environmental persistence of nitroaromatic derivatives[2].
Chemical Incompatibilities Strong oxidizers, mineral acids, active metalsPrevents exothermic oxidation or violent acid-base reactions.
Thermal Byproducts HF, NOx, CO, CO2Combustion cleaves the C-F and C-NO2 bonds, releasing toxic/corrosive gases[4].
Primary Containment High-Density Polyethylene (HDPE)HDPE resists amine degradation and trace HF better than standard metal drums.

Self-Validating Spill Response Protocol

A trustworthy laboratory safety protocol must be self-validating—meaning the operator can empirically verify that the procedure was successful without relying on guesswork.

  • Step 1: Isolation and PPE. Immediately isolate the spill area. Personnel must don appropriate PPE, including chemically resistant nitrile or neoprene gloves, safety goggles, and a lab coat[4]. If the spill involves aerosolized powder, a NIOSH-approved N95 or P100 respirator is strictly required.

  • Step 2: Inert Containment. Do not use acidic or basic neutralizing absorbents, as they may react with the amine or nitro groups. Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or universal binder), working from the edges inward to prevent spreading[4].

  • Step 3: Mechanical Collection. Carefully sweep the saturated absorbent using non-sparking tools and transfer it into a dedicated, sealable HDPE hazardous waste container.

  • Step 4: Self-Validating Decontamination. Wash the spill area with a strong industrial detergent and water[4]. To validate the complete removal of the chemical, swab the cleaned surface and utilize a colorimetric screening test (such as those based on EPA Method 8515). The presence of residual nitroaromatics will cause a distinct color change (typically pink or orange), indicating that further decontamination is required[5].

Step-by-Step Disposal Methodology

Improper disposal of fluorinated nitroaromatics poses severe environmental and facility risks. Follow this methodology strictly to ensure complete chemical neutralization.

  • Step 1: Segregation at the Source. Never mix N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine waste with general halogenated or non-halogenated solvent waste. Segregate it into a dedicated waste stream specifically labeled for "Fluorinated Nitroaromatic Waste."

  • Step 2: Containerization. Use only UN-rated HDPE containers. Ensure the container is tightly closed and stored in a well-ventilated area away from direct sunlight, heat sources, and incompatible chemicals[4].

  • Step 3: Labeling and Documentation. Clearly label the container with the chemical name, CAS number[1], and the specific hazards ("Toxic," "Environmental Hazard," "Yields HF on Combustion").

  • Step 4: Thermal Destruction (Incineration). Transfer the waste to an accredited hazardous waste disposal contractor[4]. The contractor must utilize high-temperature rotary kiln incineration (>1000°C) to ensure the complete destruction of the recalcitrant nitroaromatic ring[2].

  • Step 5: Exhaust Gas Scrubbing. Because incineration generates hydrogen fluoride (HF) and nitrogen oxides (NOx)[4], the incinerator must be equipped with an alkaline wet scrubber system. The scrubber uses a basic solution (e.g., calcium hydroxide) to neutralize the acidic exhaust gases, safely precipitating the fluorine as insoluble calcium fluoride (CaF 2​ ) before the effluent is released.

Process Visualization

The following diagram illustrates the logical routing of this specific chemical waste to ensure environmental compliance and safety.

DisposalWorkflow N1 N-(3-Fluoro-2-nitrophenyl) piperidin-1-amine N2 Segregation: No Oxidizers/Acids N1->N2 Generation N3 HDPE Packaging & Labeling N2->N3 Containment N4 Thermal Destruction (>1000°C) N3->N4 Transport N5 Alkaline Scrubber (HF/NOx Neutralization) N4->N5 Exhaust Gas N6 Compliant Effluent N5->N6 Release

Workflow for the safe segregation, thermal destruction, and exhaust scrubbing of fluorinated waste.

References

  • ChemSrc. "1436005-02-5_CAS号:1436005-02-5".[1] URL:[Link]

  • FMC Corporation. "SAFETY DATA SHEET - FMC | SDS (Fluorinated Organic Compounds)".[4] URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Final Hazardous Waste Permit For the Thermal Treatment of Hazardous Waste By OB/OD".[3] URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)".[5] URL:[Link]

  • Journal of Environmental Management (via ResearchGate). "Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds".[2] URL:[Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. As a trusted partner in your research, we aim to deliver value beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to ensure a safe and efficient laboratory environment. The following procedures are based on the known hazards of analogous chemical structures, including nitroaromatic compounds and fluorinated amines, to establish a robust safety framework.

Hazard Assessment and Chemical Profile

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Likely to cause serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

The presence of the nitroaromatic group suggests potential for more severe systemic effects. Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[2][3] A primary concern is the potential to induce methemoglobinemia , a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms such as cyanosis (blue-colored skin), headache, and dizziness.[2]

The fluorine substituent can influence the molecule's reactivity and metabolic pathways.[4][5] While often enhancing metabolic stability, the carbon-fluorine bond can be cleaved under certain biological conditions, potentially releasing fluoride ions or other toxic metabolites.[6]

The piperidine moiety is a common feature in many pharmaceuticals and is a heterocyclic amine.[7] Piperidine itself is a flammable and toxic liquid that can cause severe skin burns and eye damage.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize all routes of exposure. The following table outlines the recommended PPE for handling N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended when there is a splash hazard.[3]To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes. Always inspect gloves before use.[3] - Lab Coat: A clean, flame-resistant lab coat must be worn and kept buttoned.To prevent skin contact, which can lead to irritation and absorption of the chemical.[2][3]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[2][3] For larger quantities or potential for significant aerosolization, a powered-air purifying respirator (PAPR) or a supplied-air respirator should be considered.[10]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]
Footwear Closed-toe, chemical-resistant shoes.[2]To protect feet from potential spills.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.[1][11] Keep it away from incompatible substances and sources of ignition.[1]

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Minimizing Dust: To prevent the generation of dust, handle the solid material with care.[3] Use a micro-spatula for transfers and avoid any actions that could cause the powder to become airborne.[2] If feasible, moistening the material slightly can help to reduce dusting.[3]

Experimental Use
  • Work Area: Designate a specific area for handling the compound to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[11]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Work in ventilated space Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Handle with care Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Post-experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow regulations

Caption: Workflow for the safe handling of N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine.

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further spread of the spill using inert, absorbent materials.

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled disposal container.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local regulations.[1]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible container.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. Dräger.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • 1-(3-Fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride - Safety Data Sheet. AK Scientific, Inc.
  • Personal Protective Equipment. OPCW.
  • Selection of Personal Protective Equipment. EIGA.
  • Safety Data Sheet. Key Organics.
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • The Dark Side of Fluorine. PMC - NIH.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • Metabolism and Toxicity of Fluorine Compounds. PMC.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET.
  • Piperidine - Wikipedia. Wikipedia.

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
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N-(3-Fluoro-2-nitrophenyl)piperidin-1-amine
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